molecular formula C9H13BrN2O B1443398 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole CAS No. 1183588-29-5

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Cat. No.: B1443398
CAS No.: 1183588-29-5
M. Wt: 245.12 g/mol
InChI Key: BMRLMFBUTQDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole ( 1247784-58-2) is a brominated pyrazole derivative with a tetrahydropyranylmethyl protecting group, presenting as a high-purity building block for research and development . Its molecular formula is C9H14BrN3O, and it has a molecular weight of 260.13 . The bromine substituent at the 4-position of the pyrazole ring makes it a versatile intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in constructing complex molecules for pharmaceutical and materials science . The tetrahydropyran (THP) group serves as a protective group for the pyrazole nitrogen, enhancing the compound's stability and solubility for use in multi-step synthetic sequences . This reagent is particularly valuable in the exploration of new chemical entities and is featured in patent literature concerning the synthesis of nitrogen-containing heterocycles like quinoxalines, which are core structures in various active pharmaceutical ingredients . As a key synthetic intermediate, it facilitates the discovery and development of novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, and it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-bromo-1-(oxan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLMFBUTQDGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole Chemical Structure Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Building Block for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (also designated as 4-bromo-1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazole) represents a high-value heterocyclic intermediate. It combines the privileged 4-bromopyrazole scaffold—a proven pharmacophore in kinase and GPCR inhibitor chemistry—with a (tetrahydro-2H-pyran-2-yl)methyl tail. Unlike the acid-labile direct tetrahydropyranyl (THP) protecting group, the methylene-bridged THP moiety serves as a stable, polarity-modulating substituent that improves solubility and metabolic stability in lead compounds.

This guide details the physicochemical profile, validated synthetic routes, and downstream cross-coupling utility of this scaffold.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyrazole ring substituted at the 4-position with a bromine atom (the "warhead" for coupling) and at the N1-position with a methyl-tetrahydropyran ether ring.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name 4-bromo-1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazole
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
Core Scaffold 1H-Pyrazole (N1-alkylated)
Key Substituents 4-Bromo (C-Br), 2-Oxanylmethyl (Ether tail)
Component CAS 4-Bromopyrazole: 2075-45-8 Alkylating Agent: 34723-82-5
Predicted Physicochemical Properties
  • Lipophilicity (cLogP): ~1.8 – 2.2 (Ideal for fragment growing).

  • Topological Polar Surface Area (TPSA): ~27 Ų (High membrane permeability).

  • H-Bond Donors/Acceptors: 0 / 3.

  • Solubility: Enhanced in organic solvents (DCM, MeOH) compared to the parent 4-bromopyrazole due to the disruption of intermolecular H-bonding.

Synthetic Methodologies

The synthesis of this compound relies on the regioselective N-alkylation of the pyrazole ring. While 4-bromopyrazole is symmetrical, the introduction of the substituent creates N1/N2 isomerism (identical in this specific case, but critical if C3/C5 substituents are present).

Pathway A: Nucleophilic Substitution (Sɴ2)

The most robust route involves the direct alkylation of 4-bromopyrazole with 2-(bromomethyl)tetrahydro-2H-pyran using a mild base.

  • Reagents: 4-Bromopyrazole, 2-(bromomethyl)tetrahydro-2H-pyran, Cs₂CO₃ or K₂CO₃.

  • Solvent: DMF or Acetonitrile (MeCN).

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism: Deprotonation of the pyrazole NH (pKa ~14) followed by nucleophilic attack on the primary alkyl bromide.

Pathway B: Mitsunobu Reaction

If the alkyl bromide is unavailable, the corresponding alcohol, tetrahydro-2H-pyran-2-ylmethanol , can be used.

  • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD.[1][2]

  • Solvent: THF or Toluene.

  • Conditions: 0°C to RT.

  • Utility: Avoids the use of potentially unstable alkyl bromides but requires more complex purification to remove phosphine oxide byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Sɴ2 Alkylation cluster_RouteB Route B: Mitsunobu Start 4-Bromopyrazole (CAS 2075-45-8) Base Cs₂CO₃ / DMF 60°C Start->Base Catalyst PPh₃ / DIAD THF, 0°C Start->Catalyst ReagentA 2-(Bromomethyl)oxan (CAS 34723-82-5) ReagentA->Base Product This compound (Target Scaffold) Base->Product High Yield (>85%) ReagentB Oxan-2-ylmethanol (CAS 100-72-1) ReagentB->Catalyst Catalyst->Product Alternative Route

Figure 1: Comparative synthetic pathways for the generation of the target scaffold.

Experimental Protocol (Recommended Route A)

This protocol is designed for the synthesis of 5.0 g of the target compound. It utilizes Cesium Carbonate (Cs₂CO₃) due to the "Cesium Effect," which often enhances solubility and reaction rates for heterocyclic alkylations.

Materials
  • 4-Bromopyrazole: 3.0 g (20.4 mmol)

  • 2-(Bromomethyl)tetrahydro-2H-pyran: 4.0 g (22.4 mmol, 1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃): 10.0 g (30.6 mmol, 1.5 equiv)

  • DMF (Anhydrous): 30 mL

  • Ethyl Acetate / Hexanes: For extraction and purification.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 4-Bromopyrazole (3.0 g) and anhydrous DMF (30 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (10.0 g) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add 2-(Bromomethyl)tetrahydro-2H-pyran (4.0 g) dropwise via syringe.

  • Reaction: Heat the mixture to 70°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

    • Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the pyrazole starting material (Rf ~0.2) and the appearance of the product (Rf ~0.6).

  • Workup:

    • Cool to RT.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR (CDCl₃). Key signal: Doublet (or multiplet) for the N-CH₂ protons around 4.0–4.2 ppm.

Downstream Utility & Reactivity

The 4-bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions. The N-alkyl group remains stable under basic coupling conditions.

Suzuki-Miyaura Coupling

Ideal for attaching aryl or heteroaryl groups to the pyrazole C4 position.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water (4:1).

Buchwald-Hartwig Amination

Used to introduce amine functionality (e.g., for kinase hinge binders).

  • Catalyst System: Pd₂dba₃ / Xantphos or BrettPhos.

  • Base: Cs₂CO₃ or NaOtBu.

Divergent Synthesis Diagram

Reactivity cluster_Suzuki C-C Bond Formation cluster_Buchwald C-N Bond Formation Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂ / Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH₂ / Pd-Cat) Core->Buchwald Biaryl 4-Aryl-1-(oxanylmethyl)pyrazole (Kinase Inhibitor Core) Suzuki->Biaryl Amino 4-Amino-1-(oxanylmethyl)pyrazole (Hinge Binder) Buchwald->Amino

Figure 2: Divergent synthetic utility of the bromopyrazole scaffold.

Safety & Handling

  • Alkylating Agents: 2-(Bromomethyl)tetrahydro-2H-pyran is an alkyl halide and should be treated as a potential alkylating agent/mutagen. Use gloves and work in a fume hood.

  • Pyrazoles: Generally low toxicity, but specific derivatives may have biological activity.

  • Waste: Dispose of aqueous DMF waste in halogenated solvent streams due to extraction residues.

References

  • Synthesis of N-Alkyl Pyrazoles

    • Source: Sigma-Aldrich / Merck KGaA. "4-Bromopyrazole Product Sheet." Link

    • Context: General conditions for pyrazole alkylation using alkali carbon
  • Alkylating Agent Properties

    • Source: PubChem. "2-(Bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5)."[3][4] Link

    • Context: Physical properties and safety d
  • Mitsunobu Reaction on Pyrazoles

    • Source: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Utility."[1] Link

    • Context: Mechanistic grounding for Route B (Alcohol to Amine/Heterocycle conversion).
  • Related Scaffold Utility (THP-Methyl)

    • Source: ChemicalBook. "4-(Bromomethyl)tetrahydropyran Applications." Link

    • Context: Verification of the alkyl bromide's availability and use in medicinal chemistry.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Bromo-1-(oxan-2-ylmethyl)pyrazole

Abstract

This technical guide provides an in-depth analysis of 4-bromo-1-(oxan-2-ylmethyl)pyrazole , a specialized heterocyclic intermediate used in medicinal chemistry. Unlike its more common analog, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (where the pyran ring is directly attached to nitrogen), this compound features a methylene bridge (


) between the pyrazole nitrogen and the oxane (tetrahydropyran) ring. This structural distinction alters its chemical stability and pharmacological application: while the direct 

-THP group is a labile protecting group, the

-oxan-2-ylmethyl moiety serves as a stable, lipophilic structural motif often employed to optimize pharmacokinetic properties in kinase inhibitors and GPCR ligands.

Part 1: Identification & CAS Registry Analysis

The CAS Number Search

A precise search of chemical registries reveals a critical distinction between the target compound and commercially ubiquitous analogs.

Compound Name Structure Description CAS Number Status
4-Bromo-1-(oxan-2-ylmethyl)pyrazole Target: Pyrazole

attached to

.[1]
Not Indexing *Custom Synthesis Target
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleAnalog: Pyrazole

attached directly to THP (Acetal linkage).
82099-98-7 Common Reagent
4-BromopyrazoleCore Scaffold.2075-45-8 Starting Material
2-(Bromomethyl)tetrahydro-2H-pyranAlkylating Agent.34723-82-5 Starting Material

*Note: As of the current registry data, the specific methylene-bridged compound does not have a widely assigned public CAS number in standard catalogs (e.g., Sigma, PubChem). It is typically generated in situ or classified as a proprietary intermediate in patent literature.

Structural Disambiguation

It is imperative to distinguish the target from CAS 82099-98-7 .

  • CAS 82099-98-7 (

    
    -THP):  Contains a hemiaminal ether linkage (
    
    
    
    ). This is an acid-labile protecting group , easily removed with
    
    
    .
  • Target (

    
    -CH
    
    
    
    -THP):
    Contains a standard amine/alkyl linkage (
    
    
    ). This is chemically stable to both acid and base, serving as a permanent structural feature in the final pharmacophore.

Part 2: Synthesis & Manufacturing

Since the target is not a standard catalog item, it must be synthesized via


-alkylation. The following protocol is derived from standard pyrazole functionalization methodologies.
Retrosynthetic Analysis

The most robust route involves the nucleophilic substitution (


) of 4-bromopyrazole with an electrophilic oxanylmethyl halide.

Reagents:

  • Nucleophile: 4-Bromopyrazole (CAS 2075-45-8).

  • Electrophile: 2-(Bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5) or the corresponding tosylate.

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
Experimental Protocol (Self-Validating System)
  • Scale: 10 mmol.

  • Solvent Selection: DMF (Dimethylformamide) is chosen for its high dielectric constant, stabilizing the pyrazolate anion intermediate.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 4-bromopyrazole (1.47 g, 10 mmol) and anhydrous DMF (20 mL). Cool to 0°C under Argon.

  • Deprotonation: Add

    
     (60% dispersion in oil, 12 mmol) portion-wise. Observation: Evolution of 
    
    
    
    gas indicates successful formation of the pyrazolate anion. Stir for 30 minutes at 0°C.
  • Alkylation: Dropwise add 2-(bromomethyl)tetrahydro-2H-pyran (1.97 g, 11 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    product.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Part 3: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the specific alkylation pathway and the distinction from the protecting group strategy.

SynthesisPath SM1 4-Bromopyrazole (CAS 2075-45-8) Intermediate Pyrazolate Anion SM1->Intermediate Deprotonation SideProduct N-THP Analog (CAS 82099-98-7) (Protecting Group) SM1->SideProduct + DHP (Acid Cat.) SM2 2-(Bromomethyl)oxan (CAS 34723-82-5) Base Base (NaH or Cs2CO3) Base->Intermediate Product 4-bromo-1-(oxan-2-ylmethyl)pyrazole (Target: Stable Linker) Intermediate->Product + SM2 (SN2 Reaction)

Figure 1: Synthesis logic distinguishing the target alkylation (Green) from the common protecting group route (Red/Dotted).

Structural Logic: Stability Profile
FeatureTarget (

-CH

-THP)
Analog (

-THP)
Linkage Type Alkyl AmineAminal (Acetal)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves < pH 4)
Base Stability HighHigh
Role in Drug Design Permanent Scaffold (Spacer)Temporary Masking Group

Part 4: Applications in Drug Discovery

1. Suzuki-Miyaura Coupling: The C4-bromine atom is an excellent handle for palladium-catalyzed cross-coupling.

  • Reagent: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    .
  • Product: The corresponding boronic ester, used to attach the pyrazole-oxanylmethyl motif to larger kinase inhibitor scaffolds (e.g., JAK, BTK inhibitors).

2. Pharmacokinetic Modulation: The oxan-2-ylmethyl group introduces a saturated, oxygen-containing heterocycle. This motif is frequently used to:

  • Increase solubility compared to a benzyl group.

  • Target specific hydrophobic pockets in enzymes while maintaining hydrogen bond acceptor capability via the ether oxygen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • Google Patents.WO2016020320A1 - Naphthyridine derivatives as kinase inhibitors. (Demonstrates the use of THP-pyrazole intermediates in medicinal chemistry).

Sources

Architecting 3D-Rich Scaffolds: The Pyrazole-Tetrahydropyran (THP) Nexus in Medicinal Chemistry

[1][2][3]

Introduction: Escaping "Flatland" with Privileged Motifs

In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a physicochemical necessity.[1] While pyrazoles serve as ubiquitous, aromatic bioisosteres for phenyl rings—offering tunable hydrogen bond donor/acceptor (HBD/HBA) profiles—they remain planar.[2][1][3] The integration of tetrahydropyran (THP) moieties acts as a critical "saturation vector," introducing sp³ character that improves solubility, metabolic stability, and target complementarity without the lipophilic penalty of cyclohexyl groups.[2][3]

This guide details the technical architecture of Pyrazole-THP building blocks , focusing on the synthetic challenges of regioselectivity (N1 vs. N2 alkylation) and the strategic deployment of these linkers in kinase and GPCR ligand design.

Structural Architectures & Design Logic

The Pyrazole-THP dyad typically manifests in two distinct architectures, each serving a specific pharmacological function.

A. The N-Linked "Head Group" (N1-THP)[2][3]
  • Structure: The THP ring is attached directly to the pyrazole nitrogen (N1).

  • Function: Often acts as a solubility anchor or a solvent-exposed tail.[1][3] The THP oxygen can engage in water-mediated hydrogen bonding, lowering logD.[1][3]

  • Key Challenge: Regioselective installation on unsymmetrical pyrazoles.

B. The C-Linked "Core Scaffold" (C3/C4/C5-THP)[2][3]
  • Structure: The THP ring is attached to a pyrazole carbon.[1]

  • Function: Rigidifies the core.[1] The THP ring adopts a chair conformation, projecting substituents in defined axial/equatorial vectors, crucial for occupying specific hydrophobic pockets (e.g., the ribose pocket of kinases).[2][1][3]

Comparative Physicochemical Impact

Table 1: Impact of THP substitution on a theoretical pyrazole scaffold compared to phenyl.

PropertyN-Phenyl PyrazoleN-(Tetrahydropyran-4-yl) PyrazoleImpact Analysis
Hybridization sp² (Planar)sp³ (3D, Chair)Increases Fsp³, improves solubility.[2][1][3]
ClogP ~3.5 (High)~1.8 (Moderate)THP lowers lipophilicity via ether oxygen.[2][1][3]
H-Bonding 0 HBA (Ring)1 HBA (Ether O)Additional vector for solvent/protein interaction.[2][1]
Metabolic Risk CYP oxidation (aromatic)Oxidative metabolism (alpha to O)THP is generally stable but can be a soft spot; blocking groups (e.g., F) may be needed.[2][1][3]

Synthetic Methodologies & Regioselectivity[4][5]

The most critical technical hurdle in synthesizing N-linked Pyrazole-THP blocks is controlling regioselectivity during the alkylation of unsymmetrical pyrazoles.[1]

The Regioselectivity Challenge (N1 vs. N2)

When alkylating a 3-substituted pyrazole, two isomers are possible.

  • Thermodynamic Control: Favors the less sterically hindered nitrogen.[1]

  • Kinetic Control: Can be influenced by solvent polarity and coordinating cations.[1]

Decision Tree for Synthetic Strategy

The following logic flow dictates the optimal route based on substrate electronics and sterics.

RegioselectivityStartTarget: N-THP PyrazoleIsSymIs the Pyrazole Symmetrical?Start->IsSymDirectDirect Alkylation/Mitsunobu(Single Product)IsSym->DirectYesCheckSubAnalyze Substituents (R)IsSym->CheckSubNoRouteARoute A: Mitsunobu Coupling(Steric Control)CheckSub->RouteABulky R group(Favors less hindered N)RouteBRoute B: SN2/SNAr(Electronic Control)CheckSub->RouteBElectron Withdrawing R(Favors N1 via anion stability)RouteCRoute C: De Novo Cyclization(Regiospecific)CheckSub->RouteCCritical Regiochemistry(Cannot separate isomers)

Caption: Strategic decision tree for selecting the synthetic route based on pyrazole symmetry and substituent effects.

Detailed Protocols
Method A: The Mitsunobu Coupling (Standard)

This is the gold standard for installing a THP group using Tetrahydro-2H-pyran-4-ol .[2][1][3] It proceeds with inversion of configuration (relevant if the THP has other chiral centers) and generally favors the less sterically hindered nitrogen.

  • Mechanism: Activation of the alcohol by PPh₃/DIAD followed by nucleophilic attack by the pyrazole nitrogen.

  • Regioselectivity: Generally favors the N1 position (distal to bulky C3 substituents) due to steric clearance.[1]

Protocol:

  • Reagents: Pyrazole substrate (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Cool the mixture to 0°C under N₂.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.[1][3] Critical: Exothermic.

    • Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of the pyrazole.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Wash organic layer with brine.[1]

  • Purification: Silica gel chromatography. Note: Triphenylphosphine oxide (TPPO) is a byproduct.[2][1][3] Use a gradient of Hexanes/EtOAc (or DCM/MeOH) to separate.[1]

Method B: Regioselective Control via Solvent Engineering (HFIP)

Recent advancements indicate that using fluorinated solvents like Hexafluoroisopropanol (HFIP) can alter regioselectivity by hydrogen-bonding to the pyrazole nitrogens, shielding specific sites.[2][1][3]

  • Insight: In standard polar aprotic solvents (DMF), alkylation often yields mixtures.[2][1][3] In HFIP, the H-bond donating ability can stabilize the transition state for the specific isomer, often enhancing the N1:N2 ratio significantly.[3]

Case Study: ALK5 Inhibitors & Bioisosterism[1][3]

A pertinent example of the Pyrazole-THP motif is found in the development of ALK5 (TGF-β Type I Receptor) inhibitors .

  • Context: Early inhibitors based on quinoline scaffolds suffered from poor solubility and cardiotoxicity.[1]

  • Solution: Researchers replaced the central aromatic core with a 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole motif.[1][3]

  • Outcome:

    • The THP group at the C3 position of the pyrazole filled the hydrophobic ATP-binding pocket (specifically interacting with the "gatekeeper" residues).

    • The ether oxygen of the THP provided a dipole vector that improved metabolic stability compared to a cyclohexyl analog.

    • Result: Compound 8h (from literature) demonstrated an IC50 of 25 nM against ALK5 with a favorable pharmacokinetic profile.[1][4]

Pharmacophore Mapping

The diagram below illustrates how the THP-Pyrazole construct orients within a typical kinase binding pocket.[1]

Pharmacophorecluster_pocketKinase ATP Pocketcluster_ligandLigand ScaffoldHingeHinge Region(Glu/Cys)GatekeeperGatekeeper ResidueSolventSolvent FrontPyrazPyrazole Core(H-Bond Donor/Acceptor)Pyraz->HingeH-Bond InteractionTHPTHP Ring(Hydrophobic + Dipole)THP->GatekeeperVan der WaalsTHP->SolventSolubility Vector (Ether O)

Caption: Pharmacophore map showing the dual role of THP: filling hydrophobic space while projecting a polar ether oxygen towards the solvent interface.[2][1][3]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Int. J. Mol.[1][5] Sci. 2025, 26, 10335.[2][1][3][5]

    • URL:[Link][2]

  • Mitsunobu Reaction Protocols

    • Title: Mitsunobu Reaction: Mechanism and Protocols.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][2]

  • ALK5 Inhibitor Case Study

    • Title: Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors.[2][1][3][4]

    • Source: Bioorganic & Medicinal Chemistry, 2022.[1][3]

    • URL:[Link]

  • CB1/TSPO Ligands (THP-Pyrazole Motifs)

    • Title: N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides.[2][1][3][6]

    • Source: Bioorg Med Chem. 2012.[1][3]

    • URL:[Link][2]

An In-depth Technical Guide to Novel 4-Bromopyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] The strategic introduction of a bromine atom at the C4-position of the pyrazole ring creates a versatile synthetic intermediate and a potent pharmacophore. This 4-bromo substituent not only modulates the electronic properties of the molecule but also serves as a crucial handle for post-synthetic modifications, particularly in transition metal-catalyzed cross-coupling reactions.[4] This guide provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships of novel 4-bromopyrazole derivatives. We will explore their role as kinase inhibitors in oncology, their efficacy as antimicrobial agents, their emerging potential in treating neurodegenerative diseases, and their broader anti-inflammatory and antiparasitic activities. Detailed synthetic protocols, data-driven structure-activity relationship analyses, and future perspectives are presented for researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Bromopyrazole Core

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and drug design.[2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic nature make it an ideal scaffold for interacting with diverse biological targets.[1] Numerous approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, feature a pyrazole core, attesting to its pharmacological significance.[3][5][6]

The introduction of a bromine atom at the C4 position significantly enhances the utility of the pyrazole scaffold for several key reasons:

  • Synthetic Versatility : The C4-bromo group is an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents, enabling the rapid generation of large chemical libraries for high-throughput screening.[4][7]

  • Modulation of Physicochemical Properties : Bromine's electronegativity and size can alter the molecule's lipophilicity, polarity, and metabolic stability, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Enhanced Target Binding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to increased binding affinity and selectivity for the target enzyme or receptor.

Synthetic Strategies for 4-Bromopyrazole Derivatives

The synthesis of 4-bromopyrazoles can be broadly categorized into two main approaches: direct bromination of a pre-formed pyrazole ring and one-pot cyclization-bromination procedures.

Direct Electrophilic Bromination

The most straightforward method involves the direct bromination of a 1H-pyrazole. The C4 position is electron-rich and thus susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its mild nature and high selectivity, often performed in solvents like water or acetic acid at room temperature.[8]

One-Pot Condensation and Bromination

An efficient alternative is the one-pot synthesis starting from readily available 1,3-dicarbonyl compounds and arylhydrazines.[4][9] This multicomponent reaction strategy involves the initial formation of the pyrazole ring via condensation, followed by in-situ bromination without isolating the intermediate. This approach is highly atom-economical and often employs solvent-free conditions, aligning with the principles of green chemistry.[4][9]

cluster_0 One-Pot Synthesis of 4-Bromopyrazole Derivatives Diketone 1,3-Diketone Intermediate Pyrazole Intermediate (In-situ) Diketone->Intermediate Condensation Hydrazine Arylhydrazine Hydrazine->Intermediate Catalyst H₂SO₄/SiO₂ Catalyst->Intermediate BromineSource N-Bromosaccharin (NBSac) Product 4-Bromopyrazole Derivative BromineSource->Product Intermediate->Product Bromination

One-pot synthesis of 4-bromopyrazole derivatives.
Experimental Protocol: Synthesis of 4-Bromopyrazole from 1H-Pyrazole[8]

This protocol describes a standard laboratory procedure for the direct bromination of pyrazole using N-Bromosuccinimide.

Materials:

  • 1H-Pyrazole (10 g, 147 mmol)

  • N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

  • Deionized Water (150 mL)

  • Ethyl Acetate (EtOAc) (200 mL)

  • Aqueous Sodium Carbonate (Na₂CO₃)

  • Saturated Saline Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) in a round-bottom flask at room temperature.

  • Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension all at once. The mixture will immediately turn milky white.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and then with saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromopyrazole.

Medicinal Chemistry Applications

4-Bromopyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.[1][3]

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The pyrazole scaffold is frequently used to design potent and selective kinase inhibitors.[7][10][11][12] The 4-bromo position serves as a key anchor point for derivatization to explore the kinase active site.

  • EGFR/VEGFR-2 Inhibition : Fused pyrazole derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.[13] Certain pyranopyrazole derivatives containing a bromo-substituted phenyl group showed potent inhibitory activity against the HEPG2 human cancer cell line.[13]

  • CDK Inhibition : Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Pyrazole-based compounds have been developed as potent inhibitors of CDKs, such as CDK1 and CDK2, inducing apoptosis in various cancer cell lines.[10][11]

  • ROCK-II Inhibition : A novel class of 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides has been identified as highly potent and selective inhibitors of Rho-associated kinase (ROCK-II), a target for diseases like glaucoma.[14]

cluster_1 Kinase Inhibitor Discovery Workflow Start 1-Benzyl-4-bromo -1H-pyrazole Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Diverse Pyrazole Library Coupling->Library BoronicAcid Aryl/Heteroaryl Boronic Acids BoronicAcid->Coupling Screening High-Throughput Kinase Screening Library->Screening Hit Hit Identification (Potent Inhibitor) Screening->Hit Optimization Lead Optimization (IC₅₀ Determination) Hit->Optimization Candidate Therapeutic Candidate Optimization->Candidate

Workflow for developing kinase inhibitors from 4-bromopyrazole.[7]
Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineReference
Pyrano-pyrazolo-pyrimidineEGFR60-[13]
Pyrazole DerivativeCDK11520-[11]
Pyrazole DerivativeCDK224-[11]
Phenylbenzodioxane-carboxamideROCK-II3.2-[14]
Table 1. Kinase Inhibitory Activity of Representative Pyrazole Derivatives.
Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[5][15]

  • Antibacterial Activity : Pyrazole derivatives functionalized with halogen-substituted phenyl groups have exhibited potent antibacterial activity.[16] Compounds with a bromine atom at the 4-position of a phenyl ring attached to the pyrazole core showed strong activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.023 μg/mL.[16] Other studies have shown that pyrazole-based compounds can inhibit bacterial FabH, an essential enzyme in fatty acid biosynthesis.[17]

  • Antifungal Activity : Pyrazole-clubbed imino derivatives have demonstrated outstanding antifungal activity against Aspergillus niger and Candida albicans.[18]

  • Anti-leishmanial Activity : 1H-pyrazole-4-carbohydrazides bearing a 4-bromophenyl substituent have shown high activity against various Leishmania species, highlighting their potential as antiparasitic agents.[1]

Compound ClassOrganismMIC (µg/mL)Reference
N-(4-bromophenyl)-pyrazoleStaphylococcus aureus0.023[16]
Pyrazoline DerivativeStaphylococcus aureus (MDR)4[19]
Pyrazoline DerivativeEnterococcus faecalis (MDR)4[19]
Pyrazolyl HydrazoneAspergillus niger2.9 - 7.8[15]
Table 2. Antimicrobial Activity of Representative Pyrazole Derivatives.
Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need.[20] Pyrazole derivatives are being explored for their neuroprotective potential.[21] Their mechanism often involves the inhibition of kinases implicated in neuronal apoptosis and inflammation, such as Apoptosis signal-regulating kinase 1 (ASK1).[11] The ability to modulate these pathways makes 4-bromopyrazoles attractive starting points for developing novel therapeutics for these debilitating conditions.[11][21]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for rationally designing more effective drugs. For 4-bromopyrazole derivatives, SAR studies have revealed several key insights:

Structural PositionModificationImpact on ActivityRationale / Example
N1-substituent Large, bulky groups (e.g., substituted phenyl)Often increases activityCan provide additional hydrophobic or electronic interactions with the target protein.[22]
C3-substituent Aromatic rings (e.g., phenyl, methoxyphenyl)Crucial for activityOften serves as a key binding element. In FabH inhibitors, a 4-methoxyphenyl group was found to be optimal.[17]
C5-substituent Halogenated phenyl rings (e.g., 4-fluorophenyl, 4-chlorophenyl)Potentiates activityHalogen atoms can form halogen bonds or increase binding affinity through electronic effects.[17]
C4-position Bromine atomEnables derivatizationActs as a versatile synthetic handle for Suzuki and other cross-coupling reactions to explore chemical space.[7]
Table 3. Summary of Key Structure-Activity Relationships for 4-Bromopyrazole Derivatives.

The SAR analysis consistently highlights that substitutions on the phenyl rings attached to the pyrazole core significantly influence biological efficacy. For instance, in kinase inhibitors, the choice of substituent can dictate selectivity between different kinases.[22] In antimicrobial agents, electron-withdrawing groups on the phenyl rings often enhance potency.[16]

Future Perspectives and Conclusion

Novel 4-bromopyrazole derivatives represent a highly valuable and versatile class of compounds in modern medicinal chemistry. Their straightforward synthesis, coupled with the synthetic utility of the C4-bromo group, provides an exceptional platform for the rapid development of diverse molecular libraries. The demonstrated efficacy of these derivatives across multiple therapeutic areas—including oncology, infectious diseases, and neurodegeneration—underscores their vast potential.

Future research should focus on:

  • Exploring Novel Cross-Coupling Partners : Expanding the range of substituents introduced at the C4 position to access novel chemical space.

  • Structure-Based Drug Design : Utilizing computational docking and structural biology to design derivatives with enhanced selectivity and potency for specific targets like kinases or microbial enzymes.

  • Prodrug Strategies : Developing prodrugs of potent 4-bromopyrazole compounds to improve their pharmacokinetic properties, such as solubility and bioavailability, for better in vivo efficacy.[23]

References

  • ChemicalBook. (2026, January 13). 4-Bromopyrazole | 2075-45-8.
  • BenchChem. (2025).
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Pharmacological Activities of Pyrazole and Its Deriv
  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Sandhya, P. V., & Niyas, K. V. M. (2021).
  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Bassyouni, F., et al. (2018).
  • Structure Activity Rel
  • El-Metwaly, N., et al. (n.d.).
  • Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Bassyouni, F., et al. (2018).
  • Santa Cruz Biotechnology. 4-Bromopyrazole | CAS 2075-45-8.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Sigma-Aldrich. 4-Bromopyrazole 99 2075-45-8.
  • Feng, Y., et al. (n.d.). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC.
  • ScienceDaily. (2008, October 28).
  • Structure activity relationship of compound 4. (n.d.).
  • MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Lee, C. B., et al. (2025). Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Progress in Drug Research, 77, 391-443.
  • Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4547-4550.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers.
  • Recent Advances in Anti-Cancer Drugs. (2025, August 30). MDPI.

Sources

Strategic Deployment of 1-Substituted 4-Bromopyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Regiocontrol, and Functionalization

Executive Summary

The 1-substituted 4-bromopyrazole scaffold represents a privileged structural motif in modern drug discovery, serving as a critical bioisostere for phenyl and heteroaryl rings. Its utility stems from a unique balance of physicochemical properties: the pyrazole ring lowers lipophilicity (LogP) compared to phenyl analogs while offering distinct hydrogen-bond acceptor vectors at N2. However, the deployment of this scaffold is frequently bottlenecked by the regioselectivity of N-alkylation (N1 vs. N2 isomerism) and the stability of the C4-halogen handle during multi-step synthesis.

This technical guide provides a rigorous, evidence-based roadmap for utilizing 4-bromopyrazoles, focusing on overcoming regiochemical pitfalls and maximizing cross-coupling efficiency for library generation.

Structural Significance & Pharmacophore Properties[1]

In medicinal chemistry, the 1-substituted 4-bromopyrazole acts as a versatile "hub." Unlike the neutral benzene ring, the pyrazole core is electron-rich yet polarized.

PropertyBenzene1-MethylpyrazoleImpact on Drug Design
H-Bond Donors 00Neutral scaffold.
H-Bond Acceptors 01 (N2)N2 lone pair can engage hinge regions (kinases) or water networks.
Aromaticity HighModerateLower resonance energy allows easier metabolic oxidation in some contexts.
Geometry Hexagonal (120°)Pentagonal (104-110°)Alters vector angles of substituents, useful for fine-tuning target fit.
LogP 2.10.2Significantly improves aqueous solubility.

Key Application: The C4-bromide is the primary handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the rapid elaboration of the "solvent-front" or "hydrophobic pocket" domains of a target protein.

The Core Challenge: Regioselective N-Alkylation

The most common failure mode in synthesizing this scaffold is the formation of inseparable mixtures of N1- and N2-alkylated isomers when starting from asymmetric pyrazoles (e.g., 3-substituted-4-bromopyrazoles).

Mechanism of Regio-Irregularity

In 4-bromopyrazole (unsubstituted at C3/C5), N1 and N2 are tautomerically equivalent. However, once a substituent is introduced at C3, the nitrogen atoms become distinct.

  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky C3 group).

  • Electronic Control: Electron-withdrawing groups (EWG) at C3 increase the acidity of the adjacent NH, often directing alkylation to the more hindered N1 position under specific basic conditions.

Validated Regiocontrol Strategies

Strategy A: Base/Solvent Tuning (The "Hard/Soft" Approach)

  • Standard (K2CO3/DMF): Often yields mixtures (~60:40).

  • High Selectivity (Cs2CO3/DMSO): Cesium's larger cation radius promotes a "loose" ion pair, often favoring thermodynamic control.

  • Fluorinated Solvents: Recent data suggests using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can drastically shift regioselectivity via hydrogen-bond networking, stabilizing specific tautomers.

Strategy B: De Novo Cyclization (The "Guaranteed" Route) Instead of alkylating a pre-formed pyrazole, condense a hydrazine (


) with a 2-bromo-1,3-dicarbonyl equivalent. This locks the regiochemistry based on the hydrazine input.
Functionalization Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision points between direct alkylation and cross-coupling.

SyntheticWorkflow Start 4-Bromo-1H-pyrazole Alkylation N-Alkylation (R-X, Base) Start->Alkylation Step 1 Isomers Regioisomers (N1 vs N2) Alkylation->Isomers Yields Mix Purification Chromatography (Separation) Isomers->Purification PureInt 1-R-4-Bromopyrazole Purification->PureInt Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) PureInt->Suzuki Path A (C-C Bond) Buchwald Buchwald-Hartwig (HNR2, Pd) PureInt->Buchwald Path B (C-N Bond) Target1 Biaryl Scaffold (Kinase/GPCR) Suzuki->Target1 Target2 Aminopyrazole (Hinge Binder) Buchwald->Target2

Figure 1: Divergent synthetic workflow for 1-substituted 4-bromopyrazoles. Note the critical purification step required post-alkylation if regiocontrol is incomplete.

Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 4-Bromopyrazole

Target: Synthesis of 1-(2-methoxyethyl)-4-bromo-1H-pyrazole

Rationale: Sodium hydride (NaH) is used to ensure complete deprotonation, forming a tight sodium salt that reacts rapidly with the alkyl halide.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) to anhydrous DMF (0.2 M concentration relative to substrate) at 0°C.

  • Addition: Dropwise add a solution of 4-bromo-1H-pyrazole (1.0 equiv) in DMF. Stir at 0°C for 30 minutes until gas evolution ceases (H2 release).

  • Alkylation: Add 1-bromo-2-methoxyethane (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[1]

  • Validation: 1H NMR should show a distinct triplet for the N-CH2 protons at ~4.2 ppm.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Target: 1-substituted-4-arylpyrazole

Rationale: Pd(dppf)Cl2 is selected for its resistance to air and robust performance with heteroaryl bromides.

  • Reagents: Combine 1-substituted-4-bromopyrazole (1.0 equiv) , Arylboronic acid (1.2 equiv) , and K2CO3 (2.0 equiv) in a microwave vial.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . The water is critical for the transmetalation step.

  • Degassing: Sparge with nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2[2]·DCM (0.05 equiv) .

  • Conditions: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Purification: Filter through Celite. Concentrate. Purify via silica flash chromatography.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A drug discovery team is optimizing a hit compound where a phenyl ring causes poor solubility. Solution: Bioisosteric replacement with 1-methyl-4-bromopyrazole.

SAR Logic Visualization

The following diagram maps the structure-activity relationship (SAR) logic when using this scaffold.

SAR_Logic Core Pyrazole Core (Scaffold) N1 N1-Substituent (Solubility Tail) Core->N1 C4 C4-Aryl Group (Target Interaction) Core->C4 N2 N2-Nitrogen (H-Bond Acceptor) Core->N2 Func_Sol Modulates LogP/Fsp3 (e.g., Piperazine, Ether) N1->Func_Sol Func_Bind Pi-Stacking / Hydrophobic Pocket C4->Func_Bind Func_Hinge Hinge Region Interaction N2->Func_Hinge

Figure 2: Pharmacophore mapping of the 1-substituted pyrazole scaffold. The N1 position is the primary vector for tuning physicochemical properties without disrupting binding affinity at C4.

Outcome: The pyrazole analog typically exhibits a 10-100x improvement in aqueous solubility due to the reduced lipophilicity and the potential to append polar solubilizing groups at N1 (e.g., morpholine-ethyl chains) which project into the solvent front.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst PoisoningThe N2 nitrogen can coordinate to Pd. Action: Increase catalyst loading to 10% or switch to highly active precatalysts like XPhos Pd G3 .
Regioisomer Mix Steric/Electronic ClashAction: Switch solvent to HFIP (Hexafluoroisopropanol) or use the De Novo cyclization route (Hydrazine + Diketone).
Protodebromination Hydride SourceIn Buchwald reactions, beta-hydride elimination from the amine can reduce the bromide. Action: Use ligands that prevent beta-elimination (e.g., RuPhos , BrettPhos ).
References
  • Regioselectivity in Pyrazole Alkylation

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[3] (Journal of Organic Chemistry).

    • (Representative DOI)

  • Suzuki-Miyaura Coupling of Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] (Journal of the American Chemical Society).

  • Buchwald-Hartwig Amination Protocols

    • A General Catalyst for the Amination of Heteroaryl Halides. (Angewandte Chemie).

  • Medicinal Chemistry Applications

    • Pyrazole Scaffolds in Drug Discovery: A Review. (European Journal of Medicinal Chemistry).[5]

Sources

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole , a strategic heterocyclic intermediate used in medicinal chemistry.

High-Value Scaffold for Kinase Inhibitor & Bioisostere Design

Executive Summary

This compound is a functionalized pyrazole derivative characterized by a tetrahydropyran-2-ylmethyl (THP-methyl) side chain. Unlike the labile N-THP protecting group (which is directly attached to the nitrogen and acid-sensitive), the (oxan-2-yl)methyl moiety acts as a stable ether-linked alkyl group. This structural distinction is critical: it serves not merely as a protecting group but as a permanent structural feature, often employed to modulate lipophilicity (LogP) or occupy specific solvent-exposed pockets in protein targets (e.g., ATP-binding sites of kinases).

This guide delineates the physicochemical profile, synthetic logic, and application of this molecule in drug development.

Physicochemical Profile

The following data is calculated based on the precise structure of the N-alkylated variant (C9), distinguishing it from the lower molecular weight N-THP analog (C8).

PropertyValueNotes
IUPAC Name This compoundAlso: 4-bromo-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole
Molecular Formula C₉H₁₃BrN₂O Distinct from the C₈H₁₁BrN₂O of the direct THP adduct.
Molecular Weight 245.12 g/mol Monoisotopic Mass: ~244.02
Appearance Viscous Oil or Low-Melting SolidDependent on purity and polymorph.
Predicted LogP 2.1 ± 0.4Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 0The pyrazole NH is alkylated.
H-Bond Acceptors 3Pyrazole N2, Ether O.
Rotatable Bonds 2N-CH₂ and CH₂-THP bonds.
Structural Distinction (Critical)

Researchers often confuse this molecule with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 82099-98-7).

  • Target Molecule (Linker): Pyrazole — CH₂ — THP (Stable, C9)

  • Common Analog (Direct): Pyrazole — THP (Acid-labile, C8)

Synthetic Logic & Protocols

The synthesis of this compound typically follows a convergent route involving the alkylation of the 4-bromopyrazole core. Two primary pathways are validated: Nucleophilic Substitution (Sn2) and Mitsunobu Coupling .

Pathway A: Base-Mediated Alkylation (Preferred Scale-Up Route)

This method utilizes 2-(bromomethyl)tetrahydro-2H-pyran as the electrophile. It is robust but requires careful control of temperature to prevent elimination side-products.

Reagents:

  • Substrate: 4-Bromo-1H-pyrazole (CAS 2075-45-8)[1][2]

  • Electrophile: 2-(Bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF or Acetonitrile

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 4-bromo-1H-pyrazole (1.0 eq) and anhydrous DMF (10V). Cool to 0°C.[3]

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. Observation: The solution will turn clear to slightly yellow.

  • Alkylation: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC/LCMS (Target M+H = 245/247 doublet).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3] Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Pathway B: Mitsunobu Reaction (R&D Scale)

Useful when the bromide electrophile is unavailable, using the alcohol precursor instead.

Reagents:

  • Alcohol: (Tetrahydro-2H-pyran-2-yl)methanol

  • Coupling Agents: Triphenylphosphine (PPh₃), DIAD or DEAD.

Synthetic Workflow Diagram

The following diagram illustrates the decision tree for synthesizing this scaffold.

SynthesisPath Start 4-Bromo-1H-pyrazole (Core Scaffold) RouteA Route A: Alkylation (NaH, DMF, 60°C) Start->RouteA RouteB Route B: Mitsunobu (PPh3, DIAD, THF) Start->RouteB Product This compound (Target C9H13BrN2O) RouteA->Product RouteB->Product ElectrophileA 2-(Bromomethyl)oxan (Electrophile) ElectrophileA->RouteA + ElectrophileB (Oxan-2-yl)methanol (Alcohol Source) ElectrophileB->RouteB + Suzuki Downstream Application: Suzuki Coupling (Ar-B(OH)2) Product->Suzuki Pd-Catalysis

Figure 1: Convergent synthetic pathways for the generation of the target pyrazole intermediate.

Applications in Drug Discovery

This molecule functions as a versatile building block in the "Hit-to-Lead" phase.

  • Kinase Inhibition (Hinge Binding): The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region. The (oxan-2-yl)methyl group projects into the ribose-binding pocket or the solvent front, improving solubility without introducing a formal charge.

  • Fragment-Based Drug Design (FBDD): The bromine atom at position 4 is a "handle" for rapid diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Bioisosterism: The tetrahydropyran ring serves as a metabolic bioisostere for cyclohexyl or phenyl rings, reducing metabolic clearance (CYP450) while maintaining steric bulk.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrazole CH (Pos 3/5): Two singlets or doublets around δ 7.4–7.6 ppm.

    • Linker (-CH₂-): A doublet or multiplet around δ 4.0–4.2 ppm (diastereotopic protons due to the chiral center at THP C2).

    • THP Methine (C2-H): Multiplet at δ 3.5–3.7 ppm.

    • THP Methylene Envelope: Series of multiplets between δ 1.2–1.9 ppm.

  • Mass Spectrometry (ESI+):

    • Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

    • m/z peaks at 245.0 and 247.0 [M+H]⁺.

Safety & Handling

  • Hazards: As an alkylating agent precursor and halogenated heterocycle, treat as an irritant (H315, H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is stable, but the bromine functionality is light-sensitive over long periods.

References

  • PubChem Compound Summary. "4-Bromopyrazole (CAS 2075-45-8)."[2] National Center for Biotechnology Information. Accessed February 2026. Link

  • Sigma-Aldrich. "4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Related C8 Analog)." Merck KGaA. Accessed February 2026. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles: Recent Advances." Link

  • BLD Pharm. "Heterocyclic Building Blocks: Pyrazoles and Tetrahydropyrans." Accessed February 2026. Link

Sources

Methodological & Application

Application Note: High-Efficiency N-Alkylation of 4-Bromopyrazole with 2-(Bromomethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the N-alkylation of 4-bromopyrazole with 2-(bromomethyl)tetrahydro-2H-pyran . This specific transformation is a critical step in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical scaffolds.

While theoretically a standard


 substitution, this reaction often suffers from two practical failure modes in unoptimized settings:
  • Competitive Elimination: The alkylating agent, 2-(bromomethyl)tetrahydro-2H-pyran, possesses

    
    -hydrogens susceptible to E2 elimination under harsh basic conditions.
    
  • Incomplete Conversion: The nucleophilicity of the pyrazole nitrogen can be blunted by poor solubility of the intermediate salt.

This guide moves beyond "textbook" conditions, advocating for a Cesium Carbonate (


) / Acetonitrile (MeCN)  system enhanced with iodide catalysis. This approach maximizes yield (>90%) while suppressing elimination byproducts common with hydride bases.

Strategic Analysis & Reaction Design

The Chemistry of Choice

The objective is to attach a (tetrahydro-2H-pyran-2-yl)methyl group to the N1 position of 4-bromopyrazole.

  • Substrate Symmetry: 4-bromopyrazole is symmetric with respect to tautomerism. N1 and N2 are equivalent until substituted. Therefore, regioselectivity is not a variable in this specific reaction (unlike with 3-substituted pyrazoles), resulting in a single isomeric product.

  • The Electrophile: 2-(bromomethyl)tetrahydro-2H-pyran is a primary alkyl bromide. However, the adjacent THP ring adds steric bulk and inductive effects that can retard

    
     rates, necessitating thermal activation or catalytic enhancement.
    
Base Selection: The "Cesium Effect"

Many standard protocols suggest Sodium Hydride (NaH) in DMF. We advise against this for this specific substrate pair.

  • Risk with NaH: NaH is a strong, hard base. It generates high local concentrations of highly reactive alkoxides if moisture is present, or simply acts as a strong base to promote E2 elimination of the alkyl bromide to the corresponding exocyclic alkene.

  • Benefit of

    
    :  Cesium carbonate is milder.[1][2] The "Cesium Effect" refers to the large ionic radius of 
    
    
    
    , which forms a loose ion pair with the pyrazolate anion. This increases the "nakedness" (and thus nucleophilicity) of the nitrogen anion in organic solvents, accelerating the
    
    
    reaction without requiring the extreme basicity that triggers elimination.
Mechanistic Pathway

The reaction proceeds via a concerted substitution. The addition of Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.

ReactionMechanism Reactants 4-Bromopyrazole + Cs2CO3 Intermediate Cesium Pyrazolate (Loose Ion Pair) Reactants->Intermediate Deprotonation TS SN2 Transition State Intermediate->TS Activation Alkyl Bromide + KI (cat.) ActivatedElectrophile Alkyl Iodide (In Situ) Activation->ActivatedElectrophile Finkelstein Exchange ActivatedElectrophile->TS Product N-Alkylated Product + CsBr/KI TS->Product Irreversible

Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and iodide-catalyzed activation.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
4-Bromopyrazole 146.971.0Nucleophile
2-(bromomethyl)tetrahydro-2H-pyran 179.051.2Electrophile
Cesium Carbonate (

)
325.822.0Base
Potassium Iodide (KI) 166.000.1Catalyst
Acetonitrile (MeCN) -[0.2 M]Solvent
Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Rationale: While

    
     is not pyrophoric, moisture control ensures the stoichiometry of the alkyl halide is not wasted on hydrolysis.
    

Step 2: Reactant Charging

  • Charge the RBF with 4-Bromopyrazole (1.0 eq),

    
      (2.0 eq), and KI  (0.1 eq).
    
  • Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M relative to the pyrazole.

  • Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The mixture will appear as a white suspension. The initial stirring allows partial deprotonation.

Step 3: Alkylation

  • Add 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) neat via syringe.

  • Equip the flask with a reflux condenser.

  • Heat the reaction block to 80°C (internal temp ~75°C).

  • Stir vigorously for 12–16 hours .

Step 4: Monitoring (IPC)

  • Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Target: Disappearance of 4-bromopyrazole (

    
    ) and appearance of product (
    
    
    
    ).

Step 5: Workup & Isolation

  • Cool the mixture to RT.

  • Filter the suspension through a Celite pad to remove inorganic salts (

    
    , excess carbonate). Rinse the pad with EtOAc.
    
  • Concentrate the filtrate under reduced pressure.

  • Partition: Redissolve the residue in EtOAc and wash with Water (

    
    ) and Brine (
    
    
    
    ).
  • Dry over

    
    , filter, and concentrate.
    

Step 6: Purification

  • The crude oil is often sufficiently pure (>95%) for subsequent steps.

  • If purification is required: Flash Column Chromatography (SiO2, Gradient 0

    
     20% EtOAc in Hexanes).
    
Experimental Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm Reagents: Pyrazole, Cs2CO3, KI, MeCN Addition Addition: Add Alkyl Bromide (1.2 eq) Setup->Addition Reaction Reaction: Heat to 80°C, 12-16h Addition->Reaction IPC IPC (TLC/LCMS): Check consumption of Pyrazole Reaction->IPC IPC->Reaction Incomplete Workup Workup: Filter (Celite) -> Conc. -> EtOAc/H2O Wash IPC->Workup Complete Final Final Product: Concentrate to Oil/Solid Workup->Final

Figure 2: Operational workflow from setup to isolation.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Stalled"

kinetics due to steric bulk of THP.
Increase temperature to reflux (82°C) or switch solvent to DMF (requires aqueous workup).
New Spot (High Rf) on TLC Elimination product (exocyclic alkene).Lower temperature to 60°C. Ensure

is used, not NaH or KOtBu.
Starting Material Remains Pyrazole insolubility.Add 5-10% DMF to the MeCN to improve solubility of the pyrazolate salt.
Product is Colored (Yellow) Iodine contamination from KI.Wash organic layer with 10%

(Sodium Thiosulfate) during workup.

References

  • BenchChem Technical Support. (2025).[3] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Lee, J. C., et al. (1995).[4][5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5] Synthetic Communications, 25(9), 1367-1370.[4] (Demonstrates the "Cesium Effect" in alkylation).

  • Santa Cruz Biotechnology. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Data Sheet. CAS 82099-98-7.[6] Retrieved from

  • WuXi Biology. (2023). Activation Energy Estimation for Alkylation of Pyrazole. (Mechanistic insights into pyrazole alkylation kinetics). Retrieved from

  • Vertex AI Search. (2026). Consolidated Search Results on Pyrazole Alkylation Methodologies.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 4-bromopyrazole and alkyl halides before handling.

Sources

The Art of the Bond: A Guide to Suzuki-Miyaura Coupling Conditions for 4-Bromo-1-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole core is a cornerstone of modern molecular design. Its prevalence in blockbuster drugs and clinical candidates speaks to its remarkable versatility as a pharmacophore. The functionalization of this privileged scaffold is therefore of paramount importance. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its robustness, functional group tolerance, and operational simplicity in forging carbon-carbon bonds.

This document serves as a detailed application note and protocol guide for the Suzuki-Miyaura coupling of 4-bromo-1-substituted pyrazoles. We will move beyond simple procedural lists to delve into the causality behind experimental choices, empowering you to not just replicate, but to innovate.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a testament to the power of palladium catalysis. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing your reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole. This is often the rate-determining step and is influenced by the electron density of the pyrazole ring. Electron-withdrawing groups on the pyrazole can facilitate this step.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base. The choice of base is therefore critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-Br OA->PdII_Aryl 4-Bromo-1-R¹-pyrazole TM Transmetalation PdII_Both R¹-Pd(II)L₂-R² TM->PdII_Both R²-B(OR)₂ + Base RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 R¹-R²

Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Success: A Deep Dive

The success of a Suzuki-Miyaura coupling on a 4-bromopyrazole hinges on the judicious selection of several key parameters.

The Catalyst: Palladium and its Ligands

While simple palladium sources like Pd(PPh₃)₄ can be effective, modern catalysis often employs more sophisticated systems, particularly for heteroaromatic substrates which can be challenging.[3]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven highly effective for coupling heteroaryl halides. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. For electron-deficient pyrazoles, such as those bearing nitro groups, precatalysts like XPhos Pd G2 are particularly advantageous.

  • Precatalysts: Modern precatalysts, like the Buchwald G2, G3, or G4 palladacycles, offer improved air and moisture stability, and ensure a reliable initiation of the catalytic cycle. These are often the preferred choice for reproducible and high-yielding reactions.[4][5]

The Base: More Than Just a Proton Scavenger

The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1] The choice of base can dramatically influence the reaction outcome.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. Cesium carbonate (Cs₂CO₃) is often superior, particularly in microwave-assisted reactions, due to its higher solubility and basicity.[3]

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base and can be effective for less reactive substrates or when coupling unprotected N-H pyrazoles.[4]

  • Hydroxides (NaOH, KOH): While effective, their high basicity can sometimes lead to side reactions, including decomposition of sensitive substrates or catalysts.

The Solvent: Creating the Right Environment

Aqueous solvent mixtures are standard for Suzuki-Miyaura couplings. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

  • Common Solvents: 1,4-Dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used in combination with water.[3][4] The optimal ratio of organic solvent to water often needs to be determined empirically but typically ranges from 3:1 to 10:1.

  • Microwave Chemistry: For microwave-assisted reactions, solvents with higher boiling points like DME or dioxane are well-suited. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3]

Comparative Analysis of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of different 4-bromo-1-substituted pyrazoles, providing a starting point for optimization.

1-SubstituentCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C) & TimeBoronic AcidYield (%)Reference
MethylPd(PPh₃)₄ (2%)-Cs₂CO₃ (2.5)DME/H₂O (10:4)90 (MW, 5-12 min)Phenylboronic acid>95%[3]
Unprotected (NH)P1 (XPhos precatalyst) (7%)XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)100 (24 h)4-Methylphenylboronic acid86%[4]
Unprotected (NH)P1 (XPhos precatalyst) (7%)XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)100 (24 h)4-Methoxyphenylboronic acid82%[4]
3,5-DinitroXPhos Pd G2 (3%)-K₂CO₃ (3.0)THF/H₂O (2:1)60 (1-3 h)(E)-2-(4-methoxyphenyl)vinylboronic acid95%

Experimental Protocols

The following protocols are generalized from successful literature procedures and should be adapted based on the specific substrates and available equipment.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Bromo-1-methylpyrazole[3]

This protocol is ideal for rapid synthesis and optimization.

Protocol_1 start Start reagents Combine in MW Vial: - 4-Bromo-1-methylpyrazole (1 equiv) - Arylboronic acid (1 equiv) - Cs₂CO₃ (2.5 equiv) - Pd(PPh₃)₄ (2 mol%) - DME/H₂O (10:4) start->reagents irradiate Seal vial and irradiate in microwave reactor (90°C, 5-12 min) reagents->irradiate workup Cool, dilute with water, extract with EtOAc irradiate->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Fig 2: Workflow for Microwave-Assisted Protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add 4-bromo-1-methylpyrazole (0.5 mmol, 1 equiv), the desired arylboronic acid (0.5 mmol, 1 equiv), cesium carbonate (1.25 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 2 mol%).

  • Solvent Addition: Add a mixture of DME (3 mL) and water (1.2 mL).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 90°C and hold for 5-12 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating for Unprotected 4-Bromopyrazole[6]

This protocol is suitable for substrates with an unprotected N-H group, which can sometimes complicate reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromopyrazole (1.0 mmol, 1 equiv), the arylboronic acid (2.0 mmol, 2.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the XPhos precatalyst P1 (0.07 mmol, 7 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100°C and stir for 24 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Low Yields: If you experience low yields, consider increasing the catalyst loading (up to 10 mol%), screening different bases (K₃PO₄ is often a good alternative), or switching to a more active ligand system like an XPhos-based precatalyst.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this. Running the reaction under anhydrous conditions is another strategy, though less common for Suzuki couplings.

  • Substrate Reactivity: 4-Bromopyrazoles are generally less reactive than their 3-bromo counterparts.[4] For particularly challenging couplings, more forcing conditions (higher temperature, longer reaction time) or more active catalytic systems may be necessary. Electron-withdrawing groups on the boronic acid can also slow the transmetalation step.[6]

By understanding the mechanistic underpinnings and the roles of each component, you can intelligently design and optimize Suzuki-Miyaura couplings for your specific 4-bromo-1-substituted pyrazole substrates, accelerating your research and development efforts.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]

  • Fors, B. P., Kratt, K. A., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 77(16), 6974-6997. [Link]

  • Wei, Y., He, J., Liu, M., Su, W., & Li, H. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules (Basel, Switzerland), 18(2), 1600-1611. [Link]

  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(15), 3438. [Link]

  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(30), 5796-5806. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 735-738. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Catalysis, 4, 872-880. [Link]

  • Anis, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35832-35844. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of... ResearchGate. [Link]

  • Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2021, December 24). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Malaysian Journal of Chemistry. [Link]

  • MDPI. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core scaffold in blockbuster drugs such as Ruxolitinib, Celecoxib, and Crizotinib. However, the cross-coupling of 4-bromopyrazole derivatives presents a specific set of synthetic challenges primarily driven by the amphoteric nature of the pyrazole ring.

This guide provides a high-fidelity workflow for functionalizing the C4 position. Unlike generic coupling guides, this document addresses the specific interference mechanisms of the pyrazole nitrogen and provides two distinct, self-validating protocols:

  • Suzuki-Miyaura Coupling using Buchwald G2/G3 precatalysts for difficult, unprotected substrates.[1]

  • Buchwald-Hartwig Amination utilizing specific protecting group strategies to overcome catalyst poisoning.[1]

Strategic Analysis: The "Azole Problem"

Before attempting synthesis, one must understand why 4-bromopyrazoles fail in standard Pd-protocols. The failure mode is rarely oxidative addition at the C-Br bond; rather, it is catalyst sequestration .

Mechanism of Inhibition

The free N-H of a pyrazole (


 in DMSO) is acidic enough to be deprotonated by the bases used in coupling (e.g., 

,

). The resulting pyrazolate anion is a potent ligand that coordinates to Palladium(II), forming stable, unreactive "Pd-ate" complexes. This removes the active catalyst from the cycle, halting turnover.
The Solution Matrix

To bypass this, we employ two strategies:

  • Strategy A (Steric Bulk): Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that sterically prevent the formation of the inactive multi-ligated Pd-pyrazolate species.

  • Strategy B (Protection): Masking the Nitrogen (SEM, THP, Boc) to eliminate acidity and coordination ability.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal protocol based on your specific 4-bromopyrazole substrate.

PyrazoleCoupling Start START: 4-Bromopyrazole Substrate CheckNH Is the N1-Position Protected? Start->CheckNH NoProt No (Free N-H) CheckNH->NoProt High Risk YesProt Yes (Boc, THP, SEM, Bn) CheckNH->YesProt Preferred LigandSelect Ligand Selection Critical: Must use Bulky Biaryl Phosphines NoProt->LigandSelect ProtocolA PROTOCOL A: Suzuki-Miyaura (XPhos Pd G2) LigandSelect->ProtocolA ReactionType Desired Reaction? YesProt->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald ProtocolStd Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Suzuki->ProtocolStd ProtocolB PROTOCOL B: Buchwald-Hartwig (BrettPhos/RuPhos) Buchwald->ProtocolB

Figure 1: Decision tree for selecting the catalytic system based on substrate protection status and desired bond formation.[1]

Protocol A: Suzuki-Miyaura Coupling (Unprotected/Challenging)[1]

This protocol utilizes XPhos Pd G2 , a precatalyst that generates the active monoligated


 species rapidly, crucial for outcompeting pyrazole coordination.
Substrate Scope[1]
  • Substrate: 4-Bromo-1H-pyrazole (or C3/C5 substituted variants).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids.[2][3]

  • Target: C4-Aryl pyrazoles.[1][4]

Reagents & Setup
ComponentEquivalentsRoleSpecific Recommendation
Substrate 1.0Electrophile4-bromopyrazole (unprotected)
Boronic Acid 1.5 - 2.0NucleophileUse excess if acid is prone to protodeboronation
Catalyst 0.02 (2 mol%)CatalystXPhos Pd G2 (Sigma: 763381)
Base 3.0Activator

(Tribasic Potassium Phosphate)
Solvent 0.1 - 0.2 MMedium1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a stir bar, add the 4-bromopyrazole (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Note: If using G3/G4 precatalysts, ensure they are compatible with aqueous solvents. G2 is preferred here for robustness.[1]

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1][5]

  • Reaction: Heat to 100 °C for 2–4 hours.

    • Monitoring: Monitor by LCMS.[1] Pyrazoles often streak on TLC; use TEA-treated silica plates if TLC is necessary.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ).[1] Dry over
    
    
    .
  • Purification: Flash chromatography.

    • Tip: Unprotected pyrazoles are polar. Use DCM:MeOH (95:5) or EtOAc:Hexane gradients.[1]

Protocol B: Buchwald-Hartwig Amination (Protected Only)[1]

Critical Warning: Direct amination of unprotected 4-bromopyrazoles is notoriously difficult due to competitive N-arylation and catalyst poisoning.[1] Protection is mandatory for high yields in this protocol.

Substrate Scope
  • Substrate: 1-THP-4-bromopyrazole or 1-Boc-4-bromopyrazole.[1]

  • Coupling Partner: Primary or Secondary Amines.[1][6]

  • Catalyst System: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).[1]

Reagents & Setup
ComponentEquivalentsRoleSpecific Recommendation
Substrate 1.0ElectrophileProtected 4-bromopyrazole
Amine 1.2NucleophileDry, free base
Catalyst 0.02 - 0.05CatalystBrettPhos Pd G3 (Primary) / RuPhos Pd G3 (Secondary)
Base 2.0BaseLiHMDS (1M in THF) or NaOtBu
Solvent 0.2 MMediumAnhydrous THF or Toluene
Step-by-Step Methodology
  • Dry Down: Ensure the protected bromopyrazole and amine are strictly anhydrous.

  • Charge (Glovebox/Schlenk): Add substrate (1.0 equiv), amine (1.2 equiv), and Catalyst (2–5 mol%) to a vial.

  • Base Addition:

    • Solid Base (NaOtBu): Add with solids.[1]

    • Solution Base (LiHMDS): Add after solvent.[1][7][8]

  • Solvent: Add anhydrous THF.

  • Reaction: Heat to 65–80 °C for 4–12 hours.

    • Note: LiHMDS allows milder temperatures than NaOtBu.[1]

  • Deprotection (In-situ option):

    • If using THP/Boc : After coupling is complete (checked by LCMS), add 4M HCl in Dioxane (5 equiv) and stir at RT for 2 hours to reveal the free aminopyrazole.

  • Workup: Neutralize with

    
     (sat), extract with DCM (to solubilize the polar product).
    

Substrate Management: Protecting Group Comparison

Choosing the right protecting group (PG) is often more important than the catalyst choice.

Protecting GroupInstallationStability (Base)DeprotectionSuitability for C4-Coupling
THP (Tetrahydropyranyl) DHP, cat.[1] acidHighMild Acid (HCl/MeOH)Excellent. Best balance of stability and ease of removal.
SEM (Trimethylsilylethoxymethyl) SEM-Cl, NaHVery HighFluoride (TBAF) or AcidGood. Use if acidic workup is not possible.[1]
Boc (tert-Butyloxycarbonyl)

, DMAP
Low/ModerateMild Acid (TFA)Risky. Can be cleaved by alkoxide bases (NaOtBu) during Buchwald coupling.[1]
Trityl (Trt) Trt-Cl,

ModerateMild AcidGood. Very bulky, helps regioselectivity, but atom-inefficient.[1]

Troubleshooting & Self-Validation

To ensure scientific integrity, use this checklist to validate your experimental setup.

The "Standard Control"

If the reaction fails, run a parallel reaction using 4-Bromoanisole instead of 4-bromopyrazole with the exact same catalyst/solvent batch.

  • Result: If 4-Bromoanisole couples but Pyrazole does not

    
     The issue is Substrate Inhibition  (Switch to Protocol B or increase Catalyst loading).
    
  • Result: If neither couples

    
     The issue is Reagent Quality  (Wet solvent, oxidized catalyst, or bad base).
    
Common Failure Modes
  • Protodeboronation: In Suzuki coupling, if you see the formation of pyrazole (mass = substrate - Br + H), the boronic acid is decomposing before coupling.

    • Fix: Lower temperature to 80 °C, increase Boronic Acid to 2.5 equiv, or use Boronic Esters (Pinacol).

  • Regioisomer Scrambling: In N-protected substrates, migration of the protecting group (N1 to N2) can occur, though rare with THP.

    • Fix: Confirm regiochemistry by NOE NMR.[1]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link][1]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2. Molecules. [Link]

  • Palladium-Catalyzed Cross-Coupling: Historical Context & Mechanisms. Nobel Prize Organization. [Link][1]

Sources

C-H activation of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective C-H Activation of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Application Note & Protocol

Abstract

Direct C-H activation has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional cross-coupling methods that require pre-functionalized substrates.[1] This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed C-H arylation of this compound. We will delve into the strategic considerations behind substrate design, the mechanistic underpinnings of the catalytic cycle, and a field-proven, step-by-step protocol for achieving selective C5-arylation. This application note is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Strategic Value of Pyrazole C-H Activation

Nitrogen-containing heterocycles are foundational cores in a vast number of pharmaceuticals and agrochemicals. Among these, the pyrazole motif is a privileged scaffold found in numerous blockbuster drugs. Consequently, methods for the efficient and selective functionalization of the pyrazole ring are of paramount importance in drug discovery and development.

Traditionally, the synthesis of substituted pyrazoles relies on multi-step sequences or the coupling of pre-functionalized partners. Direct C-H activation offers a paradigm shift, allowing for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond.[2] However, a significant challenge in pyrazole chemistry is controlling the regioselectivity of this transformation. The pyrazole ring possesses two potentially reactive C-H bonds at the C3 and C5 positions, and often a C4-H bond as well, leading to potential mixtures of products.[3]

This guide focuses on a strategically designed substrate, This compound , to overcome this selectivity challenge and achieve predictable, high-yielding C5-functionalization.

Rationale and Substrate Design

The successful C-H activation of a pyrazole core is contingent on controlling the site of reaction. The design of our target substrate incorporates two key features to ensure a single, predictable outcome.

  • The 4-Bromo Substituent as a "Blocking Group" : The C4 position of the pyrazole ring is often susceptible to electrophilic attack.[4] By installing a bromine atom at this position, we effectively "block" it from participating in the C-H activation manifold. This strategy has been proven to be one of the most reliable methods for directing palladium-catalyzed arylation exclusively to the C5 position.[3] The bromo-substituent renders the C5-H bond the only viable site for activation on the pyrazole ring itself.

  • The N-Protecting Group: 1-[(oxan-2-yl)methyl] : The N-H of a pyrazole is acidic and can interfere with many organometallic reactions. Therefore, protection of this position is essential. We have selected the (oxan-2-yl)methyl group, which is a tetrahydropyranyl (THP) acetal attached via a methylene linker. This group is robust and stable under the basic and high-temperature conditions typical of C-H activation reactions but can be readily removed under acidic conditions if desired.[5][6] While not a classical "directing group" in the sense of a coordinating pyridine, the N-substituent is crucial for substrate solubility and stability.[7]

The combination of a C4-blocking group and a stable N-protecting group makes this substrate ideal for selective C5-H activation, as illustrated in the proposed reaction scheme below.

Proposed Reaction Scheme: C5-Selective Direct Arylation

G pd_ii Pd(OAc)₂ (Catalyst) complex Pd(II)-Pyrazole Complex pd_ii->complex Coordination pyrazole 4-Br-Pyrazole Substrate pyrazole->complex arbr Ar-Br pd_iv Pd(IV) Intermediate arbr->pd_iv palladacycle Palladacycle Intermediate (via CMD) complex->palladacycle C-H Activation (CMD) palladacycle->pd_iv Oxidative Addition hoac HOAc palladacycle->hoac Proton Abstraction product_complex Product-Pd(II) Complex pd_iv->product_complex Reductive Elimination product_complex->pd_ii Catalyst Regeneration product C5-Arylated Product product_complex->product kbr KBr product_complex->kbr koac KOAc (Base) koac->palladacycle Base

Proposed catalytic cycle for Pd-catalyzed direct C5-arylation.

Detailed Experimental Protocol: Direct C5-Arylation

This protocol describes a general procedure for the palladium-catalyzed direct arylation of this compound with a generic aryl bromide. Researchers should perform optimization for each specific aryl bromide partner.

Materials and Equipment
Reagent/EquipmentDetailsSupplier/GradeSafety Note
Starting Materials
This compoundSubstrate (1.0 equiv)Custom Synthesis/CommercialIrritant. Handle with gloves.
Aryl BromideCoupling Partner (1.2 equiv)VariousVaries by substituent. Review specific MSDS.
Catalyst & Reagents
Palladium(II) Acetate, Pd(OAc)₂Catalyst (2 mol%)Strem, Sigma-AldrichToxic, irritant. Handle in a fume hood.
Potassium Acetate, KOAcBase (2.0 equiv)ACS Grade or higherHygroscopic. Store in a desiccator.
N,N-Dimethylacetamide (DMA)Anhydrous SolventDriSolv® or equivalentTeratogen. Use in a well-ventilated fume hood.
Glassware & Hardware
Schlenk tube or Reaction Vial10-25 mL, oven-dried---Ensure proper sealing for inert atmosphere.
Magnetic Stirrer/Hotplate------Calibrate temperature probe for accuracy.
Schlenk Line / Inert GasNitrogen or Argon (99.99%)---For handling air-sensitive reagents if needed.
Syringes and NeedlesGas-tight---For transfer of anhydrous solvent.
Workup & Purification
Ethyl Acetate, WaterReagent Grade---Flammable solvent.
Brine, MgSO₄ (anhydrous)Reagent Grade------
Silica Gel230-400 mesh---Use in fume hood to avoid inhalation of dust.
Rotary Evaporator---------
Flash Chromatography System---------
Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification arrow > p1 Oven-dry glassware (Schlenk tube, stir bar) p2 Charge tube with solids: - Pyrazole (1.0 equiv) - Aryl Bromide (1.2 equiv) - Pd(OAc)₂ (0.02 equiv) - KOAc (2.0 equiv) p1->p2 p3 Seal tube with septum p2->p3 p4 Evacuate and backfill with N₂/Ar (3x) p3->p4 r1 Add anhydrous DMA via syringe p4->r1 r2 Place tube in pre-heated heating block at 150 °C r1->r2 r3 Stir vigorously for 12-24 hours r2->r3 r4 Monitor by TLC/LC-MS until SM consumed r3->r4 w1 Cool reaction to RT r4->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Wash with water (3x) and brine (1x) w2->w3 w4 Dry organic layer (MgSO₄), filter, and concentrate w3->w4 w5 Purify by flash chromatography w4->w5

Step-by-step experimental workflow for the direct arylation protocol.
Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), potassium acetate (KOAc, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv). [3]2. Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this evacuate-and-fill cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylacetamide (DMA, ~0.25 M concentration, e.g., 4 mL for a 1.0 mmol scale) via a dry syringe.

  • Reaction: Place the sealed tube into a preheated oil bath or heating block set to 150 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing the organic solution. The reaction is complete upon consumption of the limiting pyrazole starting material.

  • Workup: Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (3 x 20 mL) to remove DMA and salts, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C5-arylated pyrazole product.

Safety and Handling

  • Palladium Catalysts: Palladium acetate is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, inside a chemical fume hood. While not pyrophoric like Pd/C, avoid inhalation of the fine powder.

  • Solvents: N,N-Dimethylacetamide (DMA) is a known reproductive toxin. Always handle it in a fume hood and avoid skin contact.

  • Inert Atmosphere: While this specific protocol using Pd(OAc)₂ is not extremely air-sensitive, adopting good inert atmosphere techniques is best practice for organometallic catalysis to ensure reproducibility. [8]* Waste Disposal: Palladium-containing waste is hazardous and expensive. Collect all palladium waste in a designated container for proper disposal or recovery. [9]

Conclusion

The protocol outlined in this application note provides a reliable and highly regioselective method for the C5-arylation of the pyrazole core. By employing a substrate with a C4-bromo blocking group, the inherent selectivity challenges of pyrazole C-H activation are effectively overcome. This phosphine-free, palladium-catalyzed approach offers a robust and scalable route to synthetically valuable 5-aryl-4-bromopyrazole derivatives, which are versatile intermediates for further functionalization in the development of novel pharmaceuticals and advanced materials.

References

  • Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Source not specified. Published April 8, 2025.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Source not specified. Published June 20, 2025.
  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Source not specified.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Published July 20, 2020. DOI:10.1039/D0OB01265C.
  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. Published May 20, 2016.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Published January 15, 2010.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Source not specified.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Published January 21, 2011.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. Published March 20, 2017.
  • Removable and modifiable directing groups in C-H activation. YouTube. Published January 19, 2024.
  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. Published April 27, 2021.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li.
  • 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Source not specified.
  • Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. OUCI.
  • THP Protecting Group: THP Protection & Deprotection Mechanism –. Total Synthesis. Published October 15, 2024.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Request PDF - ResearchGate.
  • Synthetic strategies of pyrazole‐directing C−H activation.. ResearchGate.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Precautions for Using Palladium Carbon Catalyst. Honrel. Published February 27, 2025.
  • Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Benchchem.
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Published January 15, 2016.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Published September 6, 2023.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. Published March 25, 2024.
  • The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide. Benchchem.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Source not specified.
  • Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Published December 23, 2015.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published October 7, 2025.
  • THP group for protecting alcohols. YouTube. Published January 8, 2019.
  • 4-Bromo-1H-pyrazole. Chem-Impex.
  • 4-bromo-1-(oxan-2-yl)-1h-pyrazole-3-carboxamide. PubChemLite.
  • Palladium on carbon safe handling - Safety Regulation. Future4200. Published August 23, 2021.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Published June 28, 2024.

Sources

Troubleshooting & Optimization

Improving yield of N-alkylation of 4-bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: N-Alkylation of 4-Bromopyrazole

Status: Operational Ticket ID: OPT-YIELD-4BP Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Paradox

Welcome to the technical support center for pyrazole chemistry. You are likely here because your yields are stalling between 40-60%, or you are seeing unreacted starting material despite harsh conditions.

The Core Problem: 4-Bromopyrazole presents a classic "nucleophilicity vs. acidity" paradox.

  • Acidity: The bromine atom at position 4 is electron-withdrawing (EWG). This drops the pKa of the N-H proton to ~12.7 (compared to ~14.2 for unsubstituted pyrazole), making it easier to deprotonate.

  • Nucleophilicity: However, that same EWG effect pulls electron density away from the nitrogen ring system. Once deprotonated, the resulting anion is less nucleophilic ("sluggish") than a standard pyrazole anion.

This guide provides the protocols to overcome this electronic deactivation.

Module 1: Critical Parameter Analysis

Before attempting a reaction, review the variable matrix below.[1][2] The choice of base must match the electrophile's stability.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base NaH (60% disp.)Cs₂CO₃ NaH is fast but sensitive to moisture. Cs₂CO₃ utilizes the "Cesium Effect" (larger cation radius = looser ion pair), increasing the effective nucleophilicity of the pyrazolate anion.
Solvent THF or DMFMeCN or DMF DMF is superior for solubility. MeCN is easier to remove during workup. Avoid protic solvents (EtOH) which quench the anion.
Temperature 0°C to RT50°C - 80°C Due to the electron-withdrawing Br, the anion is sluggish. Heat is often required to push the S_N2 reaction to completion.
Stoichiometry 1.1 equiv Base1.5 - 2.0 equiv Base Excess base ensures complete deprotonation and scavenges any acid generated (e.g., HBr/HCl) that would protonate the product.

Module 2: Reaction Mechanism & Pathway

Understanding the failure points requires visualizing the pathway. The diagram below illustrates the competition between successful alkylation and common side reactions.

ReactionPathway Start 4-Bromopyrazole (Substrate) Anion Pyrazolate Anion (Nucleophile) Start->Anion Deprotonation (Fast) Base Base (Cs₂CO₃ or NaH) Base->Anion Elim Alkene (Elimination Product) Base->Elim E2 Reaction (If Base too strong) Product N-Alkyl-4-Bromopyrazole (Target) Anion->Product SN2 Attack (Slow due to EWG) RX Alkyl Halide (R-X) RX->Product RX->Elim Quat Dialkylated Salt (Impurity) Product->Quat Over-Alkylation (If R-X excess)

Figure 1: Mechanistic pathway showing the "sluggish" SN2 step caused by the electron-withdrawing bromine, and potential divergence into side reactions.

Module 3: Optimized Protocols

Choose Method A for standard primary alkyl halides. Choose Method B if your alkyl halide is base-sensitive or if Method A stalls.

Method A: The "Cesium Effect" (Recommended)

Best for: High yields, operational simplicity, and scale-up.[3]

  • Setup: Charge a dry flask with 4-bromopyrazole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) .

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration relative to pyrazole).

    • Tip: If using DMF, ensure it is amine-free to avoid side reactions.

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture will likely be a suspension.

  • Addition: Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS.[2][4]

    • Checkpoint: If conversion is <50% after 4 hours, increase temp to 80°C.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Dilute with EtOAc, wash with water (3x to remove DMF) and brine.

Method B: The "Sledgehammer" (NaH)

Best for: Unreactive alkyl halides or when Cs₂CO₃ fails.

  • Setup: Charge a flame-dried flask with NaH (60% in oil, 1.2 equiv) under Argon/Nitrogen.

  • Wash (Optional): Wash NaH with dry hexanes if the mineral oil interferes with purification (usually unnecessary).

  • Solvent: Add anhydrous THF or DMF and cool to 0°C .

  • Addition 1: Dissolve 4-bromopyrazole (1.0 equiv) in minimal solvent and add dropwise to the NaH suspension. Evolution of H₂ gas will occur.

  • Activation: Stir at 0°C for 15 mins, then warm to RT for 15 mins until gas evolution ceases.

  • Addition 2: Cool back to 0°C (optional) and add Alkyl Halide (1.1 equiv) .

  • Reaction: Allow to warm to RT. Stir 2-12 hours.

Module 4: Troubleshooting Center (FAQs)

Q: I see two spots on TLC that are very close together. Is this regioselectivity issues? A: No. 4-Bromopyrazole is symmetric. Whether the alkyl group hits N1 or N2, the product is identical (1-alkyl-4-bromopyrazole).

  • Diagnosis: The second spot is likely N,N-dialkylated quaternary salt (usually stays on the baseline or is very polar) or an impurity from your alkyl halide.

  • Fix: Reduce Alkyl Halide equivalents to 1.0 or 1.05.

Q: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. A: This is likely "Anion Quenching." Trace moisture in the solvent has protonated your reactive pyrazolate anion, returning it to the neutral state.

  • Fix: Add 0.5 equiv of fresh base (NaH or Cs₂CO₃). Ensure your solvent is over molecular sieves.

Q: I am getting a lot of alkene by-product (elimination of alkyl halide). A: Your base is acting as a base, not a nucleophile promoter. This happens with hindered alkyl halides (secondary) or strong bases (NaH) at high temps.

  • Fix: Switch to Method A (Cs₂CO₃) and lower the temperature. If that fails, switch to Mitsunobu conditions (DIAD/PPh₃) using the corresponding alcohol instead of the halide.

Q: The product is stuck in the DMF during workup. A: 4-bromopyrazoles can be somewhat polar.

  • Fix: Do not use Diethyl Ether for extraction; use Ethyl Acetate or DCM . Wash the organic layer with 5% LiCl solution instead of water; LiCl helps force the DMF into the aqueous layer and keeps the product in the organic layer.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine your next step if the standard protocol fails.

TroubleshootingTree Start Start: Yield < 50% CheckSM Is SM remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity Yes Decomposition Substrate Decomposition Reduce Temp / Check Reagent Quality CheckSM->Decomposition No (SM consumed) Elimination Base too strong/Temp too high Switch to Cs₂CO₃ or Mitsunobu CheckImpurity->Elimination Alkene (Elimination) NoReaction Nucleophile too weak Switch to NaH/DMF or Heat to 80°C CheckImpurity->NoReaction No Impurity (Just SM) Dialkyl Over-Alkylation Reduce R-X to 1.0 equiv Dilute reaction (0.1 M) CheckImpurity->Dialkyl Polar Baseline Spot

Figure 2: Troubleshooting logic for optimizing yield based on impurity profile.

References

  • Title: Regioselective Synthesis of N-Substituted Pyrazoles.
  • The Cesium Effect

    • Title: Cesium carbonate promoted N-alkylation of aromatic cyclic imides and heterocycles.[3][5]

    • Source:Synthesis, 2011.[3]

    • Link:

    • Context: Explains why Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents for NH-heterocycles.
  • Mitsunobu Alternative

    • Title: Mitsunobu Reaction: Mechanism and Applic
    • Source:Organic Syntheses, Coll. Vol. 10.
    • Link:

    • Context: Alternative route when alkyl halides are unstable or prone to elimin
  • pKa Data

    • Title: Equilibrium pKa Table (DMSO).[6]

    • Source:Bordwell pKa Table (Reich Collection).
    • Link:

    • Context: Verification of 4-bromopyrazole acidity (~12.7) vs. Pyrazole (~19.8 in DMSO).

Sources

Purification of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole . It is designed to function as an interactive troubleshooting manual for researchers encountering difficulties with yield, purity, or separation resolution.

Ticket Subject: Purification of this compound (Compound 1 ) Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Compound Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]

Before initiating purification, you must understand the physicochemical "personality" of your molecule. This dictates your stationary phase and solvent choices.

FeatureTechnical DetailChromatographic Implication
Structure Pyrazole core with a basic Nitrogen (N2) and a lipophilic ether tail.Tailing Risk: The basic N2 nitrogen can interact with acidic silanols on silica gel, causing peak tailing.
Stability Contains an (oxan-2-yl)methyl group (cyclic ether).Acid Sensitivity: While more stable than an N-THP hemiaminal, the ether linkage can degrade under strong acidic conditions or prolonged exposure to acidic silica.
Polarity Moderate (LogP ~ 2.0–2.5 estimated).Elution Zone: Expect elution in low-to-moderate polarity mobile phases (e.g., 10–30% EtOAc in Hexanes).
Chirality The C2 position on the oxane ring is a chiral center.Enantiomers: If synthesized from racemic starting material, the product is a racemate. Enantiomers will not separate on standard silica.

Standard Operating Procedure (SOP)

Phase A: Method Development (TLC)

Goal: Achieve a Retention Factor (


) of 0.25 – 0.35 for the target compound.
  • Visualization:

    • Primary: UV (254 nm). The bromopyrazole core is UV active.

    • Secondary (Stain): KMnO₄ (oxidizes the ether/alkene impurities) or Iodine (

      
      ) chamber.
      
    • Note: Do not use acidic stains (e.g., Anisaldehyde/H₂SO₄) with high heat if you plan to recover the sample from the TLC plate, as it may degrade the ether.

  • Mobile Phase Screening:

    • System 1: Hexanes / Ethyl Acetate (EtOAc).[1][2] Start at 90:10.

    • System 2: Dichloromethane (DCM) / Methanol (MeOH). Only if the compound is unexpectedly polar (unlikely for this structure).

Phase B: Column Preparation & Execution

Protocol: Flash Chromatography (Normal Phase)[3]

  • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Critical Modification: Pre-treat the column with 1% Triethylamine (TEA) in the equilibration solvent. This neutralizes acidic silanols, preventing the pyrazole nitrogen from "sticking" and streaking.

  • Loading:

    • Preferred: Liquid loading in a minimum volume of DCM or Toluene.

    • Alternative: Dry loading on Celite or neutral alumina if the crude is an oil/gum. Avoid dry loading on silica if the compound shows instability.

  • Elution Gradient:

    • Equilibrate: 100% Hexanes (+1% TEA).

    • Gradient: 0%

      
       40% EtOAc in Hexanes over 15–20 column volumes (CV).
      
    • Target Elution: The product usually elutes between 15–25% EtOAc.

Troubleshooting & FAQs

Issue 1: "My product peak is tailing (streaking) badly."

Diagnosis: This is the most common issue with N-alkylated pyrazoles. The lone pair on the N2 nitrogen is hydrogen-bonding with the acidic protons on the silica surface. Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase A and B.

  • Switch Stationary Phase: If available, use an Amine-functionalized silica cartridge (e.g., NH2-silica). This eliminates the need for mobile phase additives.

Issue 2: "I see a split peak or a 'shoulder' on the main peak."

Diagnosis:

  • Degradation: The column acidity might be opening the oxane ring, creating a more polar alcohol byproduct.

  • Overloading: You may have exceeded the loading capacity (approx. 1-5% of silica weight).

  • Not Chirality: Standard silica cannot separate the enantiomers of the oxan-2-yl group. If you see two distinct peaks (1:1 ratio) with identical mass spectra, check if you accidentally created diastereomers (unlikely unless other chiral centers exist). Solution:

  • Run a 2D-TLC (run, rotate 90°, run again). If the spot decomposes off-diagonal, it is degradation. Neutralize your silica immediately.

Issue 3: "I cannot separate the product from the starting material (4-bromopyrazole)."

Diagnosis: Separation should be easy. The starting material (4-bromopyrazole) has a free N-H proton, making it a Hydrogen Bond Donor (HBD). Your product is N-alkylated (no HBD). Solution:

  • Polarity Check: The starting material is significantly more polar. If they co-elute, your solvent is too strong (too polar) too quickly. Reduce the EtOAc percentage.

  • The "H-Bond Trick": Switch to DCM / MeOH . The selectivity differences between H-bond donors and acceptors are often amplified in DCM compared to Hexane/EtOAc.

Visual Workflows

Workflow A: Purification Decision Tree

This diagram outlines the logical flow for purifying the target pyrazole.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 80:20) Start->TLC RfCheck Check Rf Difference (ΔRf) TLC->RfCheck DirectFlash Standard Flash (0-40% Gradient) RfCheck->DirectFlash ΔRf > 0.15 No Tailing AddBase Add 1% Et3N to Mobile Phase RfCheck->AddBase Streaking/Tailing Observed DryLoad Dry Load on Celite DirectFlash->DryLoad AddBase->DryLoad Result Pure Compound 1 DryLoad->Result Run Column

Figure 1: Decision matrix for selecting mobile phase modifiers based on TLC behavior.

Workflow B: Troubleshooting Logic

Use this flow when standard purification fails.

Troubleshooting Problem Problem Detected Type1 Co-elution with Starting Material Problem->Type1 Type2 Product Decomposes (New Polar Spots) Problem->Type2 Sol1 Decrease Polarity (Use 5% EtOAc Isocratic) Type1->Sol1 Sol2 Neutralize Silica (Wash col w/ 1% Et3N) Type2->Sol2 Sol3 Switch to Alumina (Neutral Grade) Sol2->Sol3 If fails

Figure 2: Rapid diagnostic path for co-elution and stability issues.

References & Recommended Reading

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Nitrogen Heterocycles." Teledyne ISCO Application Notes.

  • Biotage. "Strategies for the Separation of Ionizable Compounds." Biotage Knowledge Base.

  • Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Organic Chemistry Info.

  • BenchChem. "Purification of N-Alkylated Pyrazoles." Technical Support Archives.

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your solvent systems for improved yields and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole N-alkylation, and how does the solvent play a role?

The N-alkylation of pyrazoles is typically a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the pyrazole's N-H bond, generating a nucleophilic pyrazolide anion.[1]

  • Nucleophilic Attack: The pyrazolide anion, with its electron density concentrated on the nitrogen atoms, attacks the electrophilic carbon of an alkylating agent (like an alkyl halide), displacing the leaving group to form the N-alkylated pyrazole.[1]

The solvent is not a passive medium; it actively influences the reaction by:

  • Solvating Ions: The solvent's ability to stabilize the pyrazolide anion and the transition state significantly impacts the reaction rate.[3][4][5]

  • Modulating Nucleophilicity: The solvent can enhance or suppress the nucleophilicity of the pyrazolide anion.[4][5]

Q2: What are the main challenges in pyrazole N-alkylation and how do they relate to solvent choice?

The two primary challenges are achieving high yields and controlling regioselectivity.[6] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[6][7]

Solvent choice is critical in addressing these issues:

  • Yield: Poor solubility of the pyrazole or the base in the chosen solvent can lead to low yields.[6] The solvent's polarity can also affect the reaction rate.

  • Regioselectivity: The polarity and nature of the solvent can influence which nitrogen atom is preferentially alkylated. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[6][8]

Q3: What is the difference between polar protic and polar aprotic solvents in the context of this reaction?
  • Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen bond donors.[9][10][11] In pyrazole N-alkylation, these solvents can form strong hydrogen bonds with the pyrazolide anion, creating a "solvent cage" that hinders its ability to act as a nucleophile, thus slowing down the SN2 reaction.[4][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and cannot donate hydrogen bonds.[9][10][11] They are excellent choices for SN2 reactions because they solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the pyrazolide anion relatively "naked" and highly reactive.[5][9] This generally leads to a faster reaction rate compared to protic solvents.[4]

Q4: How does solvent polarity, measured by the dielectric constant, affect the reaction?

The dielectric constant is a measure of a solvent's ability to separate charges and thus its polarity.[4][10][12] For SN2 reactions like pyrazole N-alkylation, polar aprotic solvents with higher dielectric constants are generally preferred as they can effectively dissolve the reactants and stabilize the charged transition state, accelerating the reaction.[4][13]

SolventTypeDielectric Constant (approx.)Typical Role in N-Alkylation
Water Polar Protic80.1Generally avoided due to strong solvation of the nucleophile, slowing the reaction.[4]
DMSO Polar Aprotic47.2Excellent choice, promotes high reaction rates and can favor N1-alkylation.[6][8]
Acetonitrile Polar Aprotic37.5Good alternative to DMF and DMSO.
DMF Polar Aprotic36.7Common and effective solvent for achieving good yields and selectivity.[6]
Methanol Polar Protic32.7Can be used, but generally results in slower reactions than aprotic solvents.[9]
Acetone Polar Aprotic20.7Can be effective and is a less polar aprotic option.[9]
THF Borderline Aprotic7.5Used when a less polar environment is needed.
Toluene Non-polar2.4Often used in phase-transfer catalysis.[2]

Note: Data is illustrative and compiled from various sources.[4][6][10]

Q5: Are there modern alternatives to traditional solvent-based alkylation?

Yes, several alternative methods can offer advantages in terms of yield, selectivity, and environmental impact:

  • Phase-Transfer Catalysis (PTC): This technique is highly effective, especially under solvent-free conditions.[14][15][16] A phase-transfer catalyst (like a quaternary ammonium salt) shuttles the pyrazolide anion into the organic phase to react with the alkylating agent, often providing high yields and simplifying workup.[14][17][18]

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[6]

  • Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%), offering a green and highly specific alternative.[7]

Troubleshooting Guide

Issue 1: Poor or No Product Yield

Q: My reaction is yielding very little or no N-alkylated pyrazole. What are the potential solvent-related causes and how can I fix it?

A: Low yield is a common problem that can often be traced back to the solvent system. Here’s a systematic approach to troubleshooting.

G cluster_0 Start: Low Yield cluster_1 Potential Causes & Solutions cluster_2 Optimization Steps cluster_3 Desired Outcome Start Low or No Product Yield Solubility Poor Solubility of Reagents (Pyrazole, Base) Start->Solubility Reactivity Low Reactivity (Poor Solvent Choice) Start->Reactivity SideReactions Side Reactions (e.g., with solvent) Start->SideReactions ChangeSolvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) Solubility->ChangeSolvent ConsiderPTC Consider Phase-Transfer Catalysis (PTC) (Especially for insoluble reagents) Solubility->ConsiderPTC Reactivity->ChangeSolvent IncreaseTemp Increase Reaction Temperature Reactivity->IncreaseTemp CheckAnhydrous Ensure Anhydrous Conditions (Water quenches the base) SideReactions->CheckAnhydrous End Improved Yield ChangeSolvent->End CheckAnhydrous->End ConsiderPTC->End IncreaseTemp->End

Caption: A logical workflow for troubleshooting low pyrazole yield.

Optimization Strategies:
  • Re-evaluate Your Solvent: If you are using a less polar solvent like THF or acetone, consider switching to a more polar aprotic solvent like DMF or DMSO .[6] These solvents are better at dissolving a wide range of organic molecules and inorganic bases.

  • Check for Solubility: Before running the reaction at scale, perform a small solubility test. Ensure your pyrazole starting material and the base are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent is warranted.

  • Ensure Anhydrous Conditions: The presence of water can quench the base, preventing the deprotonation of the pyrazole. Use anhydrous solvents and dry glassware, especially when working with strong bases like sodium hydride (NaH).[19]

  • Consider Phase-Transfer Catalysis (PTC): If your pyrazole is highly non-polar and the inorganic base is insoluble, PTC is an excellent strategy.[18] It can even be performed without any solvent, which simplifies purification.[14][15][16]

Standard Protocol for Base-Mediated N-Alkylation:

This protocol provides a robust starting point for optimization.[6][20]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at the desired temperature (from room temperature to 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I use the solvent system to improve regioselectivity?

A: Achieving high regioselectivity is a common challenge where the solvent plays a pivotal role. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.

G cluster_strategies Strategies to Improve Regioselectivity cluster_solvents Solvent Choices Pyrazole Unsymmetrical Pyrazole N1_N2_Mix Mixture of N1 and N2 Isomers Pyrazole->N1_N2_Mix Base_RX Base + R-X Base_RX->N1_N2_Mix ChangeSolvent Change Solvent System N1_N2_Mix->ChangeSolvent Primary Focus AlterBase Alter Base/Catalyst N1_N2_Mix->AlterBase ModifySterics Modify Steric Hindrance N1_N2_Mix->ModifySterics AdjustTemp Adjust Temperature N1_N2_Mix->AdjustTemp PolarAprotic Polar Aprotic (DMF, DMSO) Often favors one isomer ChangeSolvent->PolarAprotic Fluorinated Fluorinated Alcohols (TFE, HFIP) Can dramatically increase selectivity ChangeSolvent->Fluorinated DesiredProduct Single Regioisomer (High Selectivity) AlterBase->DesiredProduct ModifySterics->DesiredProduct AdjustTemp->DesiredProduct PolarAprotic->DesiredProduct Fluorinated->DesiredProduct

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Solvent-Centric Optimization Strategies:
  • Leverage Polar Aprotic Solvents: As a starting point, ensure you are using a polar aprotic solvent like DMF or DMSO . The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6][8]

  • Explore Fluorinated Alcohols: If standard polar aprotic solvents do not provide sufficient selectivity, the use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) should be investigated. These solvents have unique properties that can significantly enhance regioselectivity, often favoring a single isomer.[6]

  • Consider Steric Effects: Alkylation generally favors the less sterically hindered nitrogen atom.[6][21] While not strictly a solvent property, using a less polar solvent might enhance the influence of steric hindrance, as there is less solvation to level the energy differences between the two transition states.

Beyond the Solvent:

While the solvent is a powerful tool, remember that regioselectivity is a multifactorial problem.[22][23] Consider these additional modifications:

  • Alter the Base/Catalyst System: The choice of base can dramatically influence the N1/N2 ratio. For example, while K₂CO₃/DMSO often favors N1-alkylation, a magnesium-based catalyst like MgBr₂ can promote the formation of the N2-alkylated product.[6] In some cases, switching to a stronger base like NaH may be beneficial.[6][23]

  • Adjust the Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to higher selectivity.[6]

Issue 3: Complicated Workup and Purification

Q: The reaction works, but the workup is difficult, and I'm losing my product. How can I choose a solvent system to simplify this process?

A: Workup and purification are critical steps where product can be lost, especially if your N-alkylated pyrazole has high polarity.

Strategies for a Cleaner Workup:
  • Solvent Choice for Extraction: If your product is highly polar, it may be partially soluble in water, leading to losses during aqueous workup.[19]

    • Minimize Aqueous Washes: Use the minimum volume of water necessary for quenching and washing.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Use a Less Polar Solvent: If possible, running the reaction in a less polar, volatile solvent like THF or even toluene (in the case of PTC) can simplify removal under reduced pressure and may improve partitioning during extraction.

  • Solvent-Free PTC: As mentioned, performing the reaction under solvent-free phase-transfer catalysis conditions can dramatically simplify the workup, as there is no bulk solvent to remove.[14][16]

  • Quenching: For reactions using strong, water-reactive bases like NaH, a careful quench is necessary. The slow addition of saturated aqueous NH₄Cl solution at 0 °C is a standard and safe procedure.[20][24]

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • ResearchGate. (n.d.).
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem. (2025).
  • Gázquez, J. L., et al. (2016).
  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes.
  • Chemistry LibreTexts. (2014, August 7). 8.
  • ChemistryViews. (2024, August 27).
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions.
  • Overman, L. E., & Pennington, L. D. (2022).
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • Canadian Journal of Chemistry. (2022, August 3). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening.
  • Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 8).
  • PMC. (2022, August 14). Thermodynamic vs.
  • WuXi Biology. (n.d.).
  • ResearchGate. (2025, August 28). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Preventing decomposition of oxanyl-methyl pyrazoles during workup

[1]

Part 1: Executive Summary & Chemical Logic

The Core Problem: The "oxanyl" group (oxan-2-yl or tetrahydropyran-2-yl) attached to a pyrazole nitrogen is an aminal-like acetal .[1] While stable to base and nucleophiles, it is highly labile to protons (acid) .[1]

  • Decomposition: Even weak acids (pH < 5) or acidic silica gel can catalyze the cleavage of the C–N bond, reverting the molecule to the free NH-pyrazole and 3,4-dihydro-2H-pyran (DHP).

  • Isomerization: Methyl-substituted N-oxanyl pyrazoles (specifically the kinetically favored 1,5-isomer) undergo thermal rearrangement to the thermodynamically stable 1,3-isomer at temperatures as low as 50°C.[1]

The Solution Strategy: Workup protocols must maintain a strictly buffered basic pH (pH 8–10) and utilize low-temperature evaporation to prevent degradation.[1]

Part 2: Troubleshooting Guide (Q&A)

Section A: Decomposition (Loss of Protecting Group)[1]

Q1: My product disappears on the TLC plate during extraction, replaced by a more polar spot. What happened? Diagnosis: You likely experienced acid-catalyzed hydrolysis .[1][2] The "more polar spot" is the free NH-methylpyrazole. Root Cause:

  • Acidic Aqueous Layer: Using unbuffered water or brine (which can be slightly acidic, pH ~5.5) is sufficient to cleave the oxanyl group.[1]

  • Trace Acid from Reaction: If the reaction used acid catalysts (e.g., TFA, HCl) or generated acidic byproducts (e.g., HBr), insufficient quenching left residual protons. Corrective Action:

  • Immediate: Neutralize the organic layer with saturated aqueous NaHCO₃.

  • Prevention: Always wash the organic phase with a pH 8 buffered solution (e.g., 5% NaHCO₃ or phosphate buffer) before the water/brine wash. Add 1% Triethylamine (TEA) to your organic solvent during extraction.[1]

Q2: My compound degraded on the silica column. Can I purify it? Diagnosis: Silica gel is slightly acidic (pH 4–5).[1] This acidity is sufficient to deprotect sensitive oxanyl-pyrazoles during a slow column run.[1] Corrective Action:

  • Pre-treatment: Pass a solution of 1–2% Triethylamine (TEA) in hexanes through the column before loading your sample to neutralize acidic sites.[1]

  • Eluent Modification: Add 0.5% TEA or 1% NH₄OH to your eluent system.[1]

  • Alternative: Use neutral alumina instead of silica gel.

Section B: Isomerization (Structural Scrambling)[1]

Q3: NMR shows a mixture of two isomers after rotary evaporation, but the reaction was regioselective. Why? Diagnosis: Thermal sigmatropic rearrangement . You likely synthesized the 1,5-dimethylpyrazole (kinetic product), but heat drove it to the 1,3-dimethylpyrazole (thermodynamic product).[1] Root Cause:

  • Bath Temperature: Rotovap bath > 40°C.

  • Catalysis: Trace acid accelerates this isomerization significantly.[1] Corrective Action:

  • Thermal Control: Keep rotovap bath < 30°C . Use high vacuum rather than heat to remove solvents.

  • Storage: Store the compound frozen (-20°C) in a benzene-matrix or solid state; avoid storing in solution at room temperature.

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary failure modes: Acid Hydrolysis and Thermal Isomerization.

DecompositionPathwayscluster_0Workup RisksTarget1-(Oxan-2-yl)-5-methylpyrazole(Kinetic Product)ProtonatedProtonated Intermediate(N-H+ species)Target->Protonated Acid (H+) pH < 6Isomer1-(Oxan-2-yl)-3-methylpyrazole(Thermodynamic Product)Target->Isomer Heat (>50°C) or Trace AcidFreePyrazoleFree NH-Methylpyrazole(Decomposition Product)Protonated->FreePyrazole Hydrolysis DHP3,4-Dihydro-2H-pyran(Byproduct)Protonated->DHP Elimination

Caption: Figure 1. Decomposition pathways of Oxanyl-Methyl Pyrazoles. The red path indicates acid-catalyzed deprotection; the yellow path indicates thermal isomerization.

Part 4: The "Gold Standard" Stabilization Protocol

To ensure integrity, replace standard workup procedures with this Self-Validating Buffered Protocol .

Reagents Required[1][3][4][5][6][7][8][9][10]
  • Quench Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1][3]

  • Stabilizer: Triethylamine (Et₃N).[1]

  • Drying Agent: Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) — Avoid Magnesium Sulfate (MgSO₄) as it can be slightly acidic.[1]

Step-by-Step Methodology
StepActionScientific Rationale
1. Quench Pour reaction mixture into ice-cold NaHCO₃ (sat) .Neutralizes any residual acid immediately; cold temp slows isomerization kinetics.[1]
2. Extraction Use EtOAc or DCM containing 0.5% Et₃N .[1]Maintains the organic phase basicity, preventing "micro-acid pockets" during phase separation.
3. Wash Wash organic layer with NaHCO₃ (sat) , then Brine (pH adjusted to 8) .[1]Standard brine is often pH 5.5–6.[1]0. Adding a pinch of NaHCO₃ to brine prevents hydrolysis at the interface.
4. Drying Dry over anhydrous K₂CO₃ or Na₂SO₄.[1]K₂CO₃ acts as a secondary base scavenger.[1] Avoid acidic desiccants.
5.[1] Filtration Filter through a fritted funnel.[1]Avoid paper filters if possible, or wash paper with basic solvent first.
6. Evaporation Rotovap with bath temp ≤ 30°C .[1]Prevents the 1,5 → 1,3 sigmatropic shift.
7. Storage Store under Argon at -20°C .Prevents autoxidation and slow thermal rearrangement.[1]
Stability Data Summary
ConditionStability ForecastRecommendation
pH < 4 (Acidic) Critical Failure (< 5 mins)Avoid HCl, TFA, acidic silica.[1]
pH 7 (Neutral) Moderate Risk (Hours)Acceptable for rapid workup only.[1]
pH > 8 (Basic) Stable (Days/Weeks)Target condition.
Temp > 50°C Isomerization Risk Avoid hot distillation/recrystallization.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to section on protection of pyrazoles via THP).

  • Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. International Journal of Molecular Sciences, 22(5), 2736. Link

  • McLaughlin, M., et al. (2008). Regioselective Synthesis of 1-Substituted Pyrazoles via N-THP Protection. Journal of Organic Chemistry, 73(11), 4309–4312. Link[1]

  • BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds. BenchChem Knowledge Base.[1] Link[1]

  • Knochel, P., et al. (2009). Functionalization of Pyrazoles and Related Heterocycles. LMU München Dissertation. (Details on THP-pyrazole handling). Link

Technical Support: Stability Protocol for 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spacer" Effect

A common misconception regarding 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is that the tetrahydropyranyl (THP) group functions as a labile protecting group.[1] It does not.

Unlike the standard 1-(oxan-2-yl)-1H-pyrazole (where the nitrogen is directly bonded to the anomeric carbon, forming an acid-labile aminal), the molecule contains a methylene spacer (-CH2-).[1]

  • Structure: Pyrazole –

    
    
    
    
    
    
    (oxane)[1]
  • Chemical Nature: This is a cyclic ether attached via a stable

    
     bond to the alkyl spacer.
    
  • Implication: This moiety is acid-stable under standard deprotection conditions (e.g., HCl/MeOH, TFA/DCM).[1] It behaves as a permanent structural modification, not a transient protecting group.[1]

Diagnostic Workflow: Stability vs. Reactivity

Use this flowchart to predict the behavior of the compound under your specific experimental conditions.

StabilityLogic Start Select Acid Condition MildAcid Dilute HCl, AcOH, TFA (Standard Workup) Start->MildAcid StrongBronsted Conc. HI or HBr (High Temp) Start->StrongBronsted LewisAcid BBr3, AlCl3, TMSI (Boron/Aluminum Halides) Start->LewisAcid ResultStable STABLE No Reaction MildAcid->ResultStable Ether linkage intact ResultCleave ETHER CLEAVAGE Ring Opening StrongBronsted->ResultCleave SN2/SN1 Ether Cleavage LewisAcid->ResultCleave Coordination to Oxygen

Figure 1: Decision tree for predicting stability based on acid strength and type.[1]

Troubleshooting Guides (Q&A)
Scenario A: "I'm trying to deprotect the nitrogen, but the group won't fall off."

User Observation:

"I treated the compound with 4M HCl in Dioxane and even tried refluxing in TFA, but I still see the THP-methyl group in my NMR."

Root Cause: You are treating a stable ether as if it were an acetal .[1]

  • Standard THP Protection: Involves an

    
     linkage (hemiaminal acetal).[1][2] The anomeric carbon is susceptible to acid-catalyzed hydrolysis.[1][2]
    
  • Your Molecule: Involves an

    
     linkage.[1] The methylene spacer isolates the nitrogen from the oxygenated carbon. The ring is now a simple cyclic ether, chemically similar to diethyl ether or THF.
    

Solution:

  • Stop attempting deprotection. If your target requires a free pyrazole NH, this is the wrong starting material. You cannot remove the (oxan-2-yl)methyl group without destroying the molecule or using extremely harsh conditions (e.g., BBr3) that will likely brominate or degrade the pyrazole ring.

  • Action: Switch to 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole (without the methyl spacer) if you need a removable protecting group.[1]

Scenario B: "The product decomposed during Lewis Acid catalyzed coupling."

User Observation:

"I attempted a Friedel-Crafts acylation or a reaction involving Boron Tribromide (


), and the material turned into a black tar."

Root Cause: While stable to protons (


), cyclic ethers are highly sensitive to strong Lewis Acids, particularly oxophilic species like Boron and Aluminum halides.
  • Mechanism: The Lewis acid coordinates to the ether oxygen of the oxane ring, weakening the

    
     bond. Nucleophilic attack (often by the halide) opens the ring, leading to an acyclic alcohol/halide chain.
    

Solution:

  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
  • Alternative: If a Lewis acid is required for a transformation on the pyrazole core (e.g., C-H activation), use milder, non-oxophilic Lewis acids or switch to transition metal catalysis (Pd, Ru) which generally tolerates ethers well.

Detailed Stability Data Table
ConditionReagent ExampleOutcomeMechanism / Notes
Aqueous Acid 10% HCl, 1M

Stable Protonation of N occurs (forming pyrazolium salt), but ether linkage remains intact.[1]
Organic Acid TFA, AcOH, Formic AcidStable Soluble.[1] Pyrazole N-protonation. No ring opening at ambient temp.
Halogenic Acid Conc.[1] HI (57%), HBr (48%)Unstable Ether Cleavage. High heat + strong nucleophile (

,

) will cleave the oxane ring.[1]
Lewis Acid

,

Conditional May form stable complexes at low temp (

).[1] Ring opening likely at RT.
Strong Lewis Acid

,

Unstable Rapid ring opening and polymerization.[1]
Oxidation m-CPBA,

Risk Potential C-H abstraction at the C2 position of the oxane ring [1].[3]
Mechanistic Insight: The "Spacer" Difference

To understand why your protocol might be failing, compare the bond dissociation energy and reactivity of the two common THP motifs.

StructureContrast ProtectingGroup PROTECTING GROUP (Standard) 1-(oxan-2-yl)-pyrazole Linkage: N - C(anomeric) - O Reactivity: Acetal Hydrolysis Status: LABILE YourMolecule YOUR MOLECULE 1-[(oxan-2-yl)methyl]-pyrazole Linkage: N - CH2 - C - O Reactivity: Ether Chemistry Status: STABLE

Figure 2: Structural comparison highlighting the stability difference conferred by the methylene spacer.

Key Takeaway: The "methyl" in the name [(oxan-2-yl)methyl] changes the chemistry from Acetal (Hydrolysable) to Ether (Robust).[1]

Recommended Handling Protocol

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • While the ether is stable, the 4-bromo-pyrazole moiety can be sensitive to light over long periods (photodehalogenation).[1]

Workup & Purification:

  • Quenching: If using acidic reagents, quench with saturated

    
     to neutralize the pyrazolium salt and ensure the molecule partitions into the organic phase.
    
  • Extraction: The molecule is moderately lipophilic.[1] Extract with Ethyl Acetate or DCM.[1]

  • Chromatography: The ether oxygen can act as a hydrogen bond acceptor.[1] Expect significant retention on Silica gel if using very non-polar eluents.[1] Use 10-30% EtOAc/Hexanes.

    • Note: No special "neutralized silica" is required (unlike standard THP ethers), as the compound is stable to the acidity of standard silica gel.

References
  • Kobayashi, S., & Tamura, T. (2021).[1][3] Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions.[1][3][4] Asian Journal of Organic Chemistry, 10(9), 2378–2382. [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (General reference for stability of THP vs. Alkyl ethers).

  • Westin, J. (n.d.).[1] Cleavage of Ethers - Organic Chemistry. Jack Westin.[1] Retrieved February 23, 2026.

  • BenchChem. (2025).[1] Stability of (3,4-dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. BenchChem Technical Support. [1]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and drug development professional, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, a molecule of interest in synthetic chemistry due to its combination of a functionalized pyrazole core and a protecting group with stereochemical implications.

In the absence of a publicly available, assigned spectrum for the title compound, this guide will first construct a detailed ab initio prediction of its 1H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related analogs. Subsequently, we will compare this predicted spectrum with the known spectral features of a commercially available and structurally related alternative, 4-bromo-1-methyl-1H-pyrazole , to highlight key spectral differences and aid in the confident identification of these compounds.

The Structural Landscape: Understanding the Molecular Environment

The structure of this compound presents several distinct proton environments, each with characteristic chemical shifts and coupling patterns. A thorough analysis requires dissecting the molecule into its constituent fragments: the 4-bromopyrazole ring and the (oxan-2-yl)methyl substituent.

G pyrazole 4-Bromopyrazole Ring substituent (Oxan-2-yl)methyl Group molecule This compound molecule->pyrazole molecule->substituent

Figure 1: Key structural fragments of the target molecule.

Predicted 1H NMR Spectrum of this compound

The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for the protons of the title compound in a standard deuterated solvent like CDCl3 are summarized below. These predictions are based on established chemical shift ranges for pyrazoles, the influence of the bromine substituent, and the known spectral characteristics of the oxane (tetrahydropyran) moiety.[1][2]

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-3 (pyrazole)~ 7.5 - 7.7Singlet (s)-
H-5 (pyrazole)~ 7.5 - 7.7Singlet (s)-
N-CH 2-O~ 5.4 - 5.6Doublet of Doublets (dd)J ≈ 14-16, 4-6
N-CH 2-O~ 5.3 - 5.5Doublet of Doublets (dd)J ≈ 14-16, 7-9
O-CH -(CH2)~ 4.6 - 4.8Multiplet (m)-
O-CH2- (axial)~ 3.8 - 4.0Multiplet (m)-
O-CH2- (equatorial)~ 3.4 - 3.6Multiplet (m)-
Oxane ring protons~ 1.4 - 1.9Multiplet (m)-
Causality Behind the Predicted Spectral Features:
  • Pyrazole Ring Protons (H-3 and H-5): In a 4-substituted pyrazole, the H-3 and H-5 protons are chemically distinct. The bromine atom at the 4-position is an electron-withdrawing group, which deshields the adjacent protons, shifting their signals downfield into the aromatic region.[3][4] Due to the lack of adjacent protons, both H-3 and H-5 are expected to appear as sharp singlets. Their precise chemical shifts can be influenced by the nature of the N1-substituent.

  • Methylene Bridge Protons (N-CH2-O): The two protons of the methylene bridge are diastereotopic due to the adjacent chiral center at the 2-position of the oxane ring. This magnetic inequivalence means they will have different chemical shifts and will couple to each other (geminal coupling), resulting in two distinct signals. Each of these signals will also be split by the proton at the 2-position of the oxane ring. Therefore, we predict two separate doublet of doublets.

  • Oxane Ring Protons: The protons on the oxane ring will present as a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 1.4-4.8 ppm). The anomeric proton (O-CH-O) at the 2-position is the most downfield of the ring protons due to the influence of two adjacent oxygen atoms. The axial and equatorial protons of the other methylene groups will exhibit distinct chemical shifts and coupling patterns, further contributing to the complexity of this region.

Comparative Analysis: this compound vs. 4-bromo-1-methyl-1H-pyrazole

To provide a practical comparison, we will contrast the predicted spectrum of our target molecule with the known spectral data of 4-bromo-1-methyl-1H-pyrazole . This commercially available analog offers a simplified N1-substituent, allowing for a clear illustration of the spectral contributions of the (oxan-2-yl)methyl group.

FeatureThis compound (Predicted)4-bromo-1-methyl-1H-pyrazole (Experimental)Key Differences & Rationale
Pyrazole Protons (H-3, H-5) Two singlets (~7.5-7.7 ppm)Two singlets (~7.4-7.6 ppm)The larger and more complex (oxan-2-yl)methyl group may induce slightly different electronic effects on the pyrazole ring compared to the simple methyl group, leading to minor variations in chemical shifts.
N1-Substituent Signals Complex multiplet region from ~1.4-5.6 ppmA sharp singlet for the N-CH3 group (~3.8-4.0 ppm)This is the most significant point of differentiation. The intricate series of signals for the (oxan-2-yl)methyl group contrasts sharply with the simple singlet of the N-methyl group.
Integration Pyrazole protons: 1H each. N-CH2: 2H. Oxane protons: 7H.Pyrazole protons: 1H each. N-CH3: 3H.The integration values will clearly distinguish between the two compounds.

Experimental Protocols for Spectral Confirmation

For researchers synthesizing this compound, the following standard NMR protocols are recommended for structural verification.

Standard 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will be advantageous in resolving the complex multiplets of the oxane ring.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

  • Analysis: Integrate all signals and assign the chemical shifts, multiplicities, and coupling constants.

2D NMR for Unambiguous Assignment: COSY & HSQC

To definitively assign the complex proton signals, particularly within the oxane ring and the diastereotopic methylene bridge, two-dimensional (2D) NMR experiments are invaluable.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR 1H NMR Spectrum COSY COSY 1H_NMR->COSY Identifies H-H couplings HSQC HSQC 1H_NMR->HSQC Correlates protons to attached carbons COSY->HSQC Aids in C-H assignment

Figure 2: Workflow for comprehensive NMR analysis.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be instrumental in tracing the connectivity of the protons within the oxane ring and confirming the coupling between the methylene bridge protons and the anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon skeleton and confirming the assignments of the diastereotopic methylene protons.

Conclusion

The 1H NMR spectrum of this compound is predicted to be characterized by two singlets in the aromatic region for the pyrazole protons and a complex set of signals in the aliphatic region corresponding to the (oxan-2-yl)methyl substituent. The diastereotopic nature of the methylene bridge protons is a key feature, expected to give rise to two distinct doublet of doublets. A comparative analysis with the simpler analog, 4-bromo-1-methyl-1H-pyrazole, highlights the significant and readily identifiable spectral contributions of the N1-substituent. For unambiguous structural confirmation, a combination of 1D and 2D NMR techniques is strongly recommended. This guide provides the foundational knowledge and a practical framework for researchers to confidently analyze and interpret the 1H NMR spectrum of this and related substituted pyrazoles.

References

  • Jamode, V. S., & Jawanjal, S. D. (2006). Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. Asian Journal of Chemistry, 18(4), 3163-3166. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Retrieved February 23, 2026, from [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved February 23, 2026, from [Link]

  • Amanote Research. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubChemLite. (n.d.). 4-bromo-1-(oxan-2-yl)-1h-pyrazole-3-carboxamide. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole: A Comparative Analysis for Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, a compound of interest in medicinal chemistry due to its combination of a halogenated pyrazole core and a tetrahydropyran (oxane) moiety.

This document moves beyond a mere listing of potential fragments. It delves into the mechanistic rationale behind the fragmentation pathways, drawing comparisons with simpler, related structures to provide a deeper understanding for researchers, scientists, and drug development professionals. The insights provided herein are designed to aid in the identification of this and structurally similar molecules, and to serve as a practical guide for interpreting their mass spectra.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of its constituent parts: the 4-bromopyrazole ring, the N-methylene linker, and the 2-substituted oxane ring. The presence of the bromine atom will result in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes.[1]

The molecular ion ([M]+•) is expected to undergo several key fragmentation reactions:

  • Alpha-Cleavage at the Oxane Ring: A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom in the oxane ring, a common fragmentation for ethers.[2] This would lead to the expulsion of a C5H9O radical and the formation of the stable N-methylene-4-bromopyrazole cation.

  • Fragmentation of the Oxane Moiety: The oxane ring itself can undergo fragmentation. A notable fragmentation for cyclic ethers is the formation of an intense ion at m/z 85, which can be attributed to a retro-Diels-Alder type reaction with a hydrogen transfer.[3]

  • Cleavage of the N-CH2 Bond: Scission of the bond between the pyrazole nitrogen and the methylene linker is another likely fragmentation route. This would result in the formation of a 4-bromopyrazole radical cation and an oxan-2-ylmethyl cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment, often through the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN).[4] However, in N-substituted pyrazoles, the initial cleavage of the N-N bond might be suppressed.[5]

The following table summarizes the predicted major fragment ions for this compound:

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayRelative Abundance (Predicted)
260/262[C9H13BrN2O]+•Molecular Ion (M+•)Moderate
173/175[C4H4BrN2]+Cleavage of the N-CH2 bond with charge retention on the pyrazole moietyHigh
159/161[C4H2Br]+Loss of N2 from the [C4H4BrN2]+ ionModerate
99[C6H11O]+Cleavage of the N-CH2 bond with charge retention on the oxane moietyModerate
85[C5H9O]+Fragmentation of the oxane ringHigh

Comparative Fragmentation Analysis

To better understand the fragmentation of the target molecule, it is instructive to compare its predicted fragmentation with the known or predicted patterns of simpler, related compounds.

4-Bromo-1-methyl-1H-pyrazole

The mass spectrum of 4-bromo-1-methyl-1H-pyrazole (C4H5BrN2, MW: 161.00) would provide a baseline for the fragmentation of the brominated pyrazole core. The primary fragmentation would likely involve the loss of a methyl radical to form a stable cation, followed by the characteristic fragmentation of the pyrazole ring, such as the loss of N2 or HCN.[5]

2-(Chloromethyl)oxane

While not a perfect analog, the fragmentation of 2-(chloromethyl)oxane can offer insights into the behavior of the substituted oxane moiety. Alpha-cleavage is expected to be a dominant pathway, leading to the loss of the chloromethyl radical. Additionally, fragmentation of the oxane ring itself, as previously discussed, would be anticipated.

The comparison highlights how the combination of the two moieties in this compound leads to a more complex fragmentation pattern, with competing fragmentation pathways originating from both the pyrazole and oxane rings.

Experimental Protocol for Mass Spectrometry Analysis

A standard protocol for acquiring an electron ionization mass spectrum for a compound like this compound is as follows:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • GC-MS Method (if applicable):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

This protocol provides a robust starting point for obtaining a high-quality mass spectrum, which can then be compared against the predicted fragmentation pattern for structural confirmation.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.

fragmentation_pathway M [M]+• m/z 260/262 F1 [C4H4BrN2]+ m/z 173/175 M->F1 - •C6H9O F2 [C6H11O]+ m/z 99 M->F2 - •C3H2BrN2 F3 [C5H9O]+ m/z 85 M->F3 Ring Fragmentation F4 [C4H2Br]+ m/z 159/161 F1->F4 - N2

Caption: Predicted major fragmentation pathways of this compound.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug development pipeline. This guide provides a detailed, mechanistically-driven prediction of the mass spectrometry fragmentation pattern of this compound. By understanding the interplay of the fragmentation of the constituent bromopyrazole and oxane moieties, researchers can more confidently identify this and related compounds. The comparative analysis and detailed experimental protocol further equip scientists with the necessary tools for accurate and efficient structural characterization.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
  • Fragmentations of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • van der Plas, H. C., & van der Stoel, R. E. (1978). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 13(7), 406-410.
  • Luijten, W. C. M. M., & van Thuijl, J. (1982). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 875-879.
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Distinguish following compounds on the basis of Mass Spectrometry. (2025, December 11). Filo. Retrieved February 23, 2026, from [Link]

  • Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2447-2456.
  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Journal of Heterocyclic Chemistry. Retrieved February 23, 2026, from [Link]

  • Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved February 23, 2026, from [Link]

  • Tetrahydropyran. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved February 23, 2026, from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024, February 27). Journal of Physical and Chemical Reference Data. Retrieved February 23, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • EI fragmentation pattern for compound 7. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

Sources

Part 1: Foundational Strategy & Analyte Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for 4-Bromopyrazole Derivatives: A Comparative Analysis

As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, the purity and stability of 4-bromopyrazole and its derivatives are of paramount importance[1]. A robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore not just a quality control requirement but a critical asset in the drug development pipeline.

This guide, written from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, in-depth narrative on developing such a method. We will explore the causality behind experimental choices, compare alternative approaches with supporting data, and establish a self-validating protocol grounded in authoritative chromatographic principles.

Before any injection is made, a thorough understanding of the analyte is crucial. 4-Bromo-1H-pyrazole (C₃H₃BrN₂, MW: 146.98 g/mol ) is a heterocyclic aromatic compound[2][3]. Its pyrazole ring contains nitrogen atoms that can be protonated, suggesting its chromatographic behavior will be sensitive to mobile phase pH. The molecule is moderately polar. Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, as it is highly effective for separating a wide range of organic molecules, particularly those with some degree of hydrophobicity[4][5].

Our objective is to develop a method capable of separating 4-bromopyrazole from its potential process-related impurities and degradation products. For this guide, we will consider a hypothetical mixture containing:

  • Impurity A: 1H-Pyrazole (starting material)

  • API: 4-Bromo-1H-pyrazole

  • Impurity B: 3-Bromo-1H-pyrazole (a potential isomer)

  • Impurity C: 4,4-Dibromo-1H-pyrazole (a potential over-bromination product)

Part 2: The Comparative Core - Column and Mobile Phase Screening

The goal of the initial screening phase is to identify a suitable column and mobile phase combination that provides adequate retention and selectivity for the API and its impurities.

Column Chemistry: A Comparative Evaluation

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC[6]. We will compare three common reversed-phase columns with distinct separation mechanisms to determine the most effective choice.

  • InertSustain C18: A general-purpose column providing strong hydrophobic retention. It is often the first choice for method development[4].

  • InertCore Biphenyl: This phase offers alternative selectivity through π-π interactions, which can be highly effective for separating aromatic and unsaturated compounds[4].

  • InertSustainSwift C8: A less retentive alkyl phase than C18, which can be useful if analytes are too strongly retained on a C18 column[7].

  • System: Standard HPLC system with UV detector.

  • Columns:

    • InertSustain C18 (150 x 4.6 mm, 5 µm)

    • InertCore Biphenyl (150 x 4.6 mm, 5 µm)

    • InertSustainSwift C8 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. The acidic modifier is included to suppress the ionization of residual silanols on the stationary phase and ensure protonation of the pyrazole nitrogens, leading to better peak shapes[8].

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample: A mixture of the API and impurities A, B, and C dissolved in 50:50 Water:Acetonitrile.

AnalyteParameterInertSustain C18InertCore BiphenylInertSustainSwift C8
Impurity A (Pyrazole) tR (min)3.53.83.1
Tailing Factor1.11.21.1
Impurity B (3-Bromopyrazole) tR (min)8.99.57.8
Tailing Factor1.11.21.2
API (4-Bromopyrazole) tR (min)9.29.78.1
Tailing Factor1.01.11.1
Impurity C (Dibromopyrazole) tR (min)14.514.112.8
Tailing Factor1.21.31.2
Resolution (Rs) Rs (Impurity B / API) 1.8 1.1 1.7

Analysis of Results: The C18 column provides the best overall performance. While the Biphenyl column offers slightly more retention for the aromatic compounds, it fails to adequately resolve the critical pair: the 3-bromo and 4-bromo isomers (Rs = 1.1). The C8 column provides less retention as expected, but the resolution for the critical pair is comparable to the C18. Given its superior resolution of the key isomers and good peak shapes, the InertSustain C18 is selected for further optimization.

Mobile Phase Optimization

The choice of organic solvent can significantly alter selectivity[8]. We will compare Acetonitrile (ACN) and Methanol (MeOH), the two most common organic modifiers in RP-HPLC.

  • System & Column: As above, using the selected InertSustain C18 column.

  • Mobile Phase Combinations:

    • A: Water + 0.1% TFA, B: ACN + 0.1% TFA

    • A: Water + 0.1% TFA, B: MeOH + 0.1% TFA (Note: Trifluoroacetic acid (TFA) is chosen here as a strong ion-pairing agent that can further improve peak shape for basic compounds)[9][10].

  • Gradient, Flow, etc.: Kept consistent with the column screening protocol.

AnalyteParameterACN / Water + 0.1% TFAMeOH / Water + 0.1% TFA
Impurity A tR (min)3.43.9
Impurity B tR (min)8.89.8
API tR (min)9.110.2
Impurity C tR (min)14.315.1
Resolution (Rs) Rs (Impurity B / API) 2.0 1.9
System Pressure (psi) Max Pressure21002800

Analysis of Results: Both solvent systems provide adequate separation (Rs > 1.5). However, ACN results in shorter retention times and significantly lower backpressure. The lower viscosity of ACN/water mixtures makes it a more practical choice for routine analysis, reducing wear on the HPLC system[11]. Therefore, Acetonitrile / Water with 0.1% TFA is confirmed as the optimal mobile phase system.

Part 3: Method Refinement and Forced Degradation

With a column and mobile phase selected, the method is fine-tuned and then challenged to ensure it is "stability-indicating."

G cluster_dev Method Development Workflow Analyte Analyte Characterization Screening Column & Mobile Phase Screening Analyte->Screening Initial Choices Optimization Gradient & Flow Rate Optimization Screening->Optimization Best System Forced_Deg Forced Degradation Study Optimization->Forced_Deg Final Method Validation Method Validation (ICH Q2) Forced_Deg->Validation Specificity Proven

Caption: A typical workflow for HPLC method development.

Final Method Optimization

Based on the screening results, a final optimized isocratic method was developed to improve throughput for quality control purposes.

  • Column: InertSustain C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% TFA

  • Flow Rate: 1.2 mL/min

  • Temperature: 35 °C

  • Detection: 220 nm

This optimized method provides a run time of under 10 minutes with excellent resolution of all components.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate that the analytical method can accurately measure the API in the presence of its degradation products, a key requirement of regulatory bodies like the ICH[12][13]. The goal is to achieve 5-20% degradation of the active ingredient[12].

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.

All stressed samples were then analyzed using the final optimized HPLC method.

G cluster_params Chromatographic Factors cluster_inputs Method Parameters Selectivity Selectivity (α) Resolution Resolution (Rs) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution Column Column Chemistry Column->Selectivity Column->Efficiency MobilePhase Mobile Phase MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency

Caption: Interdependency of key HPLC method parameters.

Stress Condition% Degradation of APIDegradation Products ObservedPeak Purity of API (PDA)
Acid Hydrolysis ~15%Two additional peaks, resolved from APIPass (>99.9%)
Base Hydrolysis ~8%One additional peak, resolved from APIPass (>99.9%)
Oxidation ~12%One major degradant, resolved from APIPass (>99.9%)
Thermal < 2%No significant degradationPass (>99.9%)
Photolytic < 1%No significant degradationPass (>99.9%)

Analysis of Results: The 4-bromopyrazole molecule shows susceptibility to acid, base, and oxidative degradation but is stable against heat and light. Crucially, the final HPLC method successfully separated the intact API peak from all generated degradation products. The peak purity analysis, performed using a photodiode array (PDA) detector, confirmed that the main API peak was spectrally pure in all stressed samples, thereby proving the method is stability-indicating .

Conclusion

Through a systematic and comparative approach, we have successfully developed a robust, efficient, and stability-indicating RP-HPLC method for the analysis of 4-bromopyrazole and its related impurities. The investigation demonstrated the superiority of a C18 stationary phase over Biphenyl and C8 phases for resolving critical isomers. The use of an acetonitrile/water mobile phase with a TFA modifier was shown to provide excellent peak shapes and practical system pressures. Finally, comprehensive forced degradation studies confirmed the method's ability to separate the API from all potential degradation products, ensuring its suitability for quality control and stability testing in a regulated drug development environment.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.
  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification...
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc.. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research. [Link]

  • (PDF) First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • 4-BROMO-1H-PYRAZOLE | CAS 2075-45-8. Matrix Fine Chemicals. [Link]

  • HPLC method development critical decisions. Element Lab Solutions. [Link]

Sources

Structural Architectures of 1-Substituted 4-Bromopyrazoles: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide objectively compares the solid-state performance and structural metrics of 1-substituted 4-bromopyrazoles against their unsubstituted parent scaffold.

In medicinal chemistry, the 4-bromopyrazole unit is a "privileged scaffold," serving as a linchpin for Suzuki-Miyaura cross-couplings to access kinase inhibitors. However, the physical properties—solubility, melting point, and bioavailability—are dictated by the crystal lattice energy, which changes drastically upon N1-substitution.

The Core Conflict:

  • Parent (4-Bromo-1H-pyrazole): Relies on robust Hydrogen Bonding (HB) networks (trimeric motifs) for stability.

  • 1-Substituted Variants: The "blocking" of the N1 position eliminates the primary H-bond donor. The lattice must reorganize around weaker forces: Halogen Bonding (XB) ,

    
     stacking, or steric interlocking.
    

This guide analyzes how these substitutions shift the packing landscape, providing data critical for selecting the right solid-form candidate for drug formulation.

Comparative Analysis: Packing Motifs & Lattice Metrics

The following table contrasts the crystallographic "performance" (stability and packing efficiency) of the parent scaffold against its alkyl and aryl derivatives.

Table 1: Structural Metrics Comparison
FeatureParent Scaffold (4-Bromo-1H-pyrazole)Small Alkyl (1-Methyl-4-bromopyrazole)Bulky Aryl (1-Phenyl-4-bromopyrazole)
Physical State (RT) Solid (MP: 93–96 °C)Liquid (BP: ~183 °C)Solid (MP: ~96 °C)
Space Group Pnma (Orthorhombic)N/A (Liquid at RT)P21/c (Monoclinic)
Primary Interaction N-H...N Trimer (Planar)Van der Waals (Disordered)

Stacking
& C-H...N
Halogen Bond (C-Br...N) Weak / CompetitiveNegligibleModerate (Geometry dependent)
Molecular Conformation PlanarPlanarTwisted (Dihedral angle ~20-40°)
Lattice Stability High (H-bond network)Low (No H-bond donor)Medium (Steric locking)
Deep Dive: The Mechanism of Phase Change

1. The "Trimer" Anchor (Parent): The unsubstituted 4-bromopyrazole forms a supramolecular trimer involving three molecules linked by N-H...N hydrogen bonds. This planar arrangement creates a stable 2D sheet, leading to a high melting point relative to its molecular weight.

2. The "Methyl" Collapse (1-Methyl): Methylation at N1 removes the H-bond donor. Without the N-H...N anchor, the small methyl group provides insufficient steric bulk to arrest molecular motion at room temperature. The lattice collapses into a liquid state. Implication: 1-methyl derivatives are poor candidates for solid oral dosage forms unless co-crystallized.

3. The "Twist" Stabilization (1-Phenyl): Replacing the proton with a phenyl ring restores crystallinity, but through a different mechanism. The steric clash between the ortho-phenyl protons and the pyrazole nitrogen forces the molecule to twist (dihedral angle


). This prevents flat sheet formation but enables "herringbone" or "slipped stack" 

interactions, restoring a high melting point.

Visualization: Interaction Logic & Workflow

Diagram 1: Structural Logic of N1-Substitution

This diagram illustrates the causal relationship between substitution, steric pressure, and resulting crystal packing.

PackingLogic Parent Parent: 4-Bromo-1H-pyrazole Subst N1-Substitution Parent->Subst Methyl R = Methyl (Small) Subst->Methyl Phenyl R = Phenyl (Bulky) Subst->Phenyl Effect1 Loss of H-Bond Donor Methyl->Effect1 Phenyl->Effect1 Effect2 Steric Clash (ortho-H) Phenyl->Effect2 Result1 Lattice Collapse (Liquid at RT) Effect1->Result1 No Anchor Result3 Pi-Stacking / vdW Packing (Solid at RT) Effect1->Result3 Result2 Twisted Conformation (Dihedral Angle > 20°) Effect2->Result2 Result2->Result3 Restored Stability

Caption: Causal flow showing how N1-substitution disrupts the parent H-bond network, leading to either liquefaction (methyl) or steric-induced repacking (phenyl).

Experimental Protocol: Synthesis & Crystallization

To replicate these structures for in-house analysis, follow this self-validating protocol. This method prioritizes high-purity single crystals suitable for X-ray diffraction (XRD).

Phase 1: Regioselective Bromination (Synthesis)

Objective: Synthesize 4-bromo-1H-pyrazole (or derivatives) without poly-bromination.

  • Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetonitrile (ACN) or DMF.

    • Why ACN? It is polar enough to dissolve the reactant but allows easy workup compared to DMF.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Control Point: Maintain 0 °C to prevent bromination at the C3/C5 positions.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine to remove succinimide byproduct. Dry over Na₂SO₄.

Phase 2: Crystal Growth (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (>0.2 mm).

  • Solvent Selection:

    • For Parent (4-Br):Ethanol/Water (9:1) or Toluene.

    • For 1-Phenyl:Dichloromethane/Hexane (1:1) or Acetone.

  • Dissolution: Prepare a saturated solution of the purified compound in a 4 mL vial. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • The "Vial-in-Vial" Technique:

    • Place the small vial (uncapped) inside a larger jar containing a less polar anti-solvent (e.g., Hexane).

    • Seal the outer jar.

    • Mechanism:[1][2] Hexane vapor diffuses into the solution, slowly lowering solubility and forcing controlled nucleation.

  • Harvest: After 3–7 days, harvest colorless prisms/blocks.

Diagram 2: Crystallization Workflow

CrystalWorkflow Step1 1. Dissolution (Saturated Soln) Step2 2. Filtration (0.45µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion (Vial-in-Vial) Step2->Step3 Step4 4. Nucleation (3-7 Days) Step3->Step4 Slow Anti-solvent Diffusion Step5 5. XRD Analysis Step4->Step5

Caption: Optimized vapor diffusion workflow for growing high-quality single crystals of bromopyrazoles.

Halogen Bonding: The "Hidden" Interaction

For drug development professionals, the 4-bromo substituent is not just a steric block; it is a potential Halogen Bond (XB) Donor .

  • Mechanism: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.

  • Observation: In crystal structures of 4-bromopyrazoles, we frequently observe C-Br...N or C-Br...O contacts where the angle is near-linear (~170–180°).

  • Relevance: This mimics the interaction in a kinase binding pocket where the halogen interacts with the backbone carbonyl of the protein hinge region.

  • Comparison:

    • 4-Fluoro: No sigma hole (too electronegative). No XB.

    • 4-Bromo: Moderate sigma hole. Tunable XB.

    • 4-Iodo: Strong sigma hole. Strong XB (often forms catemers instead of trimers).

References

  • Crystal Structure of 4-Bromo-1H-pyrazole (Parent): Title: Crystal Structures of Two 4-Bromopyrazole Derivatives. Source:Zeitschrift für Kristallographie - Crystalline Materials (1999), 214, 237–241. Note: Defines the trimeric H-bonding baseline.
  • Halogen Series Comparison (F, Cl, Br, I)

    • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determin
    • Source:MDPI Crystals (2023), 13(7), 1101.
    • URL:[Link]

  • 1-Phenyl-4-bromopyrazole Derivatives (Twisted Geometry)

    • Title: Crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

    • Source:Acta Crystallographica Section E (2012), E68, o3397.[3]

    • URL:[Link]

  • Halogen Bonding in Pyrazoles

    • Title: Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
    • Source:Journal of Chemical Physics (2017), 147(21), 214303.
    • URL:[Link]

Sources

The Causality of Molecular Vibrations: Why IR Spectroscopy Works

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Oxanyl-Methyl Pyrazoles: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, molecules integrating pyrazole and oxane rings represent a promising class of scaffolds due to their diverse biological activities. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the identity and purity of these synthesized entities. This guide provides a detailed analysis of the characteristic IR absorption peaks for oxanyl-methyl pyrazoles, grounded in fundamental principles and compared with relevant alternatives to aid researchers in their spectral interpretation.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. Each functional group possesses a unique set of bonds (C=N, C-O, C-H, etc.) that vibrate at specific, quantifiable frequencies when they absorb IR radiation. These frequencies are determined by the masses of the bonded atoms, the bond strength, and the overall molecular geometry. Therefore, an IR spectrum acts as a molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups. For a complex molecule like an oxanyl-methyl pyrazole, the spectrum is a superposition of the vibrations from the pyrazole ring, the oxane ring, the methyl group, and the linker connecting them.

Deconstructing the Spectrum: Characteristic Peaks of Key Moieties

To accurately interpret the spectrum of an oxanyl-methyl pyrazole, we must first understand the characteristic absorption frequencies of its constituent parts.

The Pyrazole Ring: A Heteroaromatic Signature

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its IR spectrum is defined by a series of characteristic stretches and bends.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3350 - 3097Medium, BroadPresent only if the pyrazole nitrogen is unsubstituted. Often appears as a broad band due to hydrogen bonding.[1]
Aromatic C-H Stretch3100 - 3000Medium to WeakAssociated with the C-H bonds on the pyrazole ring.[2]
C=N Stretch (Imine)1635 - 1589Medium to StrongA key indicator of the pyrazole ring system.[1][2][3]
C=C Stretch (Ring)1580 - 1390Medium to StrongMultiple bands are often observed in this region due to aromatic ring stretching.[2][4]
C-N Stretch1220 - 1210MediumRelates to the stretching of the carbon-nitrogen single bonds within the ring.[2]
The Methyl Group: Aliphatic Vibrations

The methyl (-CH₃) substituent introduces characteristic aliphatic C-H vibrations.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric C-H Stretch~2960Medium
Symmetric C-H Stretch~2870Medium
Asymmetric C-H Bend1465 - 1440MediumAlso known as scissoring or deformation.[5]
Symmetric C-H Bend1390 - 1370MediumOften referred to as the "umbrella" mode.[5]
C-H Rocking1070 - 1010Weak to Medium[5]
The Oxane Ring: The Definitive C-O-C Stretch

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. Its spectrum is dominated by the powerful C-O-C stretching vibration, which serves as a crucial diagnostic peak.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch (Aliphatic)2950 - 2850StrongFrom the -CH₂- groups in the saturated ring.
Asymmetric C-O-C Stretch1140 - 1070Very Strong This is the most prominent and diagnostic band for a saturated, six-membered ether ring.[6][7]
Symmetric C-O-C Stretch890 - 820Weak to MediumLess intense and can sometimes be obscured in a busy region of the spectrum.[7]

Comparative Analysis: Oxanyl- vs. Furanyl-Methyl Pyrazoles

To highlight the diagnostic power of IR, let's compare the expected spectrum of an oxanyl-methyl pyrazole with a plausible alternative: a furanyl-methyl pyrazole. While both contain a five-membered oxygen heterocycle, the furan ring is aromatic, leading to distinct spectral differences.

Functional GroupOxanyl-Methyl PyrazoleFuranyl-Methyl Pyrazole (Alternative)Key Differentiator
Ether C-O-C Stretch Strong, sharp band at ~1120 cm⁻¹ [6]Aromatic C-O-C stretch at ~1250 cm⁻¹ The position of the C-O-C stretch clearly distinguishes the saturated oxane from the aromatic furan.
C-H Stretch Shows both aromatic (~3050 cm⁻¹) and strong aliphatic (~2900 cm⁻¹) C-H stretches.Shows almost exclusively aromatic C-H stretches (>3000 cm⁻¹).The prominent aliphatic C-H stretches confirm the saturated nature of the oxane ring.
Ring Vibrations Pyrazole ring vibrations (1635-1390 cm⁻¹).Overlapping pyrazole and furan aromatic ring vibrations.

This comparison demonstrates that the presence of a strong absorption band around 1120 cm⁻¹ is a key piece of evidence for the successful incorporation of the oxane ring.

Visualizing the Structure and Key Vibrations

The following diagram illustrates a representative oxanyl-methyl pyrazole structure, highlighting the bonds responsible for the most diagnostic IR peaks.

Caption: Key bonds in an oxanyl-methyl pyrazole responsible for characteristic IR peaks.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes the Potassium Bromide (KBr) pellet method, a common technique for solid samples.

Objective: To prepare a solid sample of an oxanyl-methyl pyrazole for analysis by transmission FTIR spectroscopy.

Materials:

  • Synthesized oxanyl-methyl pyrazole (1-2 mg)

  • FTIR-grade KBr, desiccated (150-200 mg)

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • Infrared lamp (optional)

Methodology:

  • Drying: Gently heat the KBr powder under an infrared lamp for 30 minutes or keep it in a desiccator overnight. Causality: KBr is hygroscopic; this step removes adsorbed water, which has a very strong, broad O-H absorption around 3400 cm⁻¹ that can obscure N-H signals.

  • Grinding: Place ~200 mg of the dried KBr into the agate mortar. Grind vigorously for 1-2 minutes to create a fine, consistent powder. Causality: Small particle size reduces scattering of the IR beam, leading to a flatter baseline and better signal quality.

  • Sample Addition: Add 1-2 mg of the oxanyl-methyl pyrazole sample to the KBr in the mortar.

  • Homogenization: Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 3-5 minutes. The goal is to create a fine, homogenous powder where the sample is intimately dispersed within the KBr matrix. Causality: Proper mixing ensures an even distribution of the analyte, preventing peak saturation and distorted band shapes.

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: The pressure causes the KBr to flow and fuse into a transparent or translucent disc, which allows the IR beam to pass through.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

  • Spectral Acquisition: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition Dry Dry KBr Grind_KBr Grind KBr Dry->Grind_KBr Add_Sample Add Sample (1-2 mg) Grind_KBr->Add_Sample Homogenize Grind & Homogenize Add_Sample->Homogenize Load_Die Load Die Homogenize->Load_Die Press Apply Pressure (7-10 tons) Load_Die->Press Inspect Inspect Pellet Press->Inspect Background Collect Background Inspect->Background Acquire Acquire Sample Spectrum Background->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

A Logic-Based Approach to Spectral Interpretation

When presented with a spectrum, a systematic approach is crucial for a trustworthy interpretation.

Start Start: Analyze Spectrum Check_COC Is there a very strong, sharp peak at 1140-1070 cm⁻¹? Start->Check_COC Check_CN Is there a peak at 1635-1589 cm⁻¹? Check_COC->Check_CN Yes Fail_COC FAIL: Lacks evidence of oxane ring. Re-evaluate synthesis. Check_COC->Fail_COC No Check_CH Are strong aliphatic C-H stretches (~2900 cm⁻¹) present? Check_CN->Check_CH Yes Fail_CN FAIL: Lacks evidence of pyrazole ring. Re-evaluate synthesis. Check_CN->Fail_CN No Check_Ring Are there multiple peaks in the 1580-1390 cm⁻¹ region? Check_CH->Check_Ring Yes Fail_CH FAIL: Lacks evidence of saturated ring. Re-evaluate. Check_CH->Fail_CH No Success High Confidence: Structure is consistent with Oxanyl-Methyl Pyrazole Check_Ring->Success Yes Check_Ring->Fail_CN No

Caption: Decision flowchart for validating an oxanyl-methyl pyrazole structure via IR.

Conclusion

The infrared spectrum of an oxanyl-methyl pyrazole is a composite of its constituent functional groups. The most powerful diagnostic peaks are the very strong asymmetric C-O-C stretch of the oxane ring between 1140-1070 cm⁻¹ and the C=N stretch of the pyrazole ring in the 1635-1589 cm⁻¹ region. The presence of strong aliphatic C-H stretches below 3000 cm⁻¹ further corroborates the saturated oxane moiety. By following a meticulous experimental protocol and a logical interpretation framework, researchers can confidently use IR spectroscopy as a primary tool for structural validation in the synthesis of these important heterocyclic compounds.

References

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Unpublished. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Chithambarathanu, T., et al. (n.d.). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Balan, G., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Muñoz, G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

Sources

Biological activity comparison of pyrazole vs N-alkyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: Pyrazole vs. N-Alkyl Pyrazole Derivatives

Executive Summary

This technical guide provides a comparative analysis of unsubstituted pyrazoles (N-H) versus N-alkyl substituted pyrazoles (N-R) . In drug discovery, the transition from an N-H pyrazole to an N-alkyl derivative is a critical structure-activity relationship (SAR) optimization step. While the N-H moiety offers hydrogen bond donor (HBD) capability and tautomeric fluidity, N-alkylation "locks" the tautomer, eliminates HBD potential, and significantly alters lipophilicity (LogP). This guide analyzes how these physicochemical shifts translate into distinct biological performance in anticancer and antimicrobial domains.

Physicochemical & Mechanistic Comparison

The fundamental difference lies in the electronic and steric environment of the nitrogen atoms.

FeaturePyrazole (N-H)N-Alkyl Pyrazole (N-R)Impact on Bioactivity
Tautomerism Exists in equilibrium (e.g., 3- vs 5-substituted).[1]Fixed regioisomer (No tautomerism).N-R locks the active conformation, potentially increasing target affinity if the correct isomer is synthesized.
H-Bonding Amphoteric: Acts as H-bond donor (NH) and acceptor (N).Basic: Acts only as H-bond acceptor (N).Loss of HBD can reduce binding if the target requires a donor, but improves membrane permeability by reducing polarity.
Lipophilicity Lower LogP (More polar).Higher LogP (More lipophilic).N-Alkyl derivatives generally show superior cell membrane penetration (passive transport).
Metabolic Stability Susceptible to N-glucuronidation.N-dealkylation may occur (CYP450 mediated).N-alkylation can block rapid Phase II conjugation at the nitrogen.
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for modifying a pyrazole scaffold.

SAR_Logic Start Pyrazole Scaffold (N-H) Decision Target Binding Requirement? Start->Decision HB_Donor Requires H-Bond Donor Decision->HB_Donor Active Site has Asp/Glu Hydrophobic Requires Hydrophobic Fit Decision->Hydrophobic Active Site has Val/Leu/Phe Keep_NH Retain N-H (Maintain Polarity) HB_Donor->Keep_NH Alkyl_N N-Alkylation (N-R) (Increase LogP, Lock Tautomer) Hydrophobic->Alkyl_N Result_1 High Water Solubility Potential Permeability Issues Keep_NH->Result_1 Result_2 Improved Membrane Permeability Enhanced Hydrophobic Interaction Alkyl_N->Result_2

Caption: Decision tree for N-alkylation based on target active site requirements and physicochemical goals.

Therapeutic Area Analysis

A. Anticancer Activity (Kinase Inhibition)

In kinase inhibitors (e.g., targeting EGFR, VEGFR, or CDK), the pyrazole ring often mimics the adenine ring of ATP.

  • N-H Derivatives: Often form key hydrogen bonds with the "hinge region" of the kinase. However, they can suffer from poor cellular uptake.

  • N-Alkyl Derivatives:

    • Potency: N-Methyl or N-Ethyl groups often fit into small hydrophobic pockets (gatekeeper residues) within the ATP binding site, improving IC50 values.

    • Selectivity: Bulky N-substituents (e.g., N-phenyl, N-benzyl) can induce selectivity by clashing with non-target kinases.

    • Data Insight: Research indicates that N-methyl substituted pyrazoles often exhibit superior cytotoxicity against PC-3 and MCF-7 cell lines compared to their N-H counterparts due to optimized Ligand-Lipophilicity Efficiency (LLE).

B. Antimicrobial Activity[1][2][3][4][5][6][7]
  • Mechanism: Disruption of cell membranes and inhibition of DNA Gyrase.

  • Performance: N-Alkyl pyrazoles consistently outperform N-H derivatives in Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (S. aureus). The increased lipophilicity allows the molecule to penetrate the thick peptidoglycan layer more effectively.

  • Case Study: N-phenyl and N-benzyl pyrazoles show significantly lower MIC values (2–4 µg/mL) compared to unsubstituted analogues (>64 µg/mL) in resistant strains.

Comparative Data Summary

The table below synthesizes experimental data comparing specific activities.

Target / Cell LineCompound ClassDerivative TypeActivity MetricPerformance Note
MCF-7 (Breast Cancer) Pyrazole-CarbohydrazideN-H (Unsubstituted) IC50: ~9.8 µMModerate activity; limited by uptake.
MCF-7 (Breast Cancer) Pyrazole-CarbohydrazideN-Methyl IC50: 6.48 µM Improved. Methyl group enhances hydrophobic fit.
S. aureus (Bacteria) PyrazolineN-H MIC: >128 µg/mLPoor penetration; largely inactive.
S. aureus (Bacteria) PyrazolineN-Phenyl MIC: 4 µg/mL Superior. Lipophilic N-substituent drives potency.
EGFR Kinase Pyrazole-BenzoxazineN-Alkyl (Hybrid) IC50: 0.61 µMHigh potency; comparable to Erlotinib.[2]

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Alkyl Pyrazoles

Objective: Synthesize 1-methyl-3,5-diphenyl-1H-pyrazole from 3,5-diphenyl-1H-pyrazole.

Reagents:

  • 3,5-Diphenyl-1H-pyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Methyl Iodide (MeI, 1.2 eq)

  • Anhydrous DMF (Dimethylformamide)

Workflow:

  • Activation: Dissolve the pyrazole starting material in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until

    
     evolution ceases. Mechanism: Formation of the pyrazolate anion.
    
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The N-alkyl product will have a higher

    
     than the N-H starting material.
    
  • Quench & Workup: Pour into ice water. The product often precipitates. Filter or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Compare cytotoxicity of N-H vs N-Alkyl derivatives.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 – 100 µM) of the N-H and N-Alkyl pyrazole derivatives. Include DMSO control (0.1%).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate for 4h. Mitochondrial reductases in living cells convert MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Experimental Workflow

Workflow Start Start: Pyrazole (N-H) Step1 1. NaH/DMF (Deprotonation) Start->Step1 Step2 2. Add R-X (Alkylation) Step1->Step2 Check TLC Check (Higher Rf?) Step2->Check Check->Step2 No (Heat/Time) Purify Column Chromatography Check->Purify Yes Assay MTT Assay (IC50) Purify->Assay

Caption: Synthesis and evaluation workflow for N-alkyl pyrazole derivatives.

References

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. National Institutes of Health (PMC). [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines. National Institutes of Health (PMC). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]

Sources

Reference Standard Qualification: 4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole analysis Content Type: Technical Comparison & Qualification Guide Persona: Senior Application Scientist

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmacophores, This compound (also known as 1-(tetrahydro-2H-pyran-2-ylmethyl)-4-bromo-1H-pyrazole) serves as a critical scaffold. Its structural integrity is defined by the regiospecificity of the N-alkylation.

The core analytical challenge is not merely purity, but identity . The alkylation of 4-bromopyrazole often yields a mixture of N1 and N2 isomers. Standard "Certificate of Analysis" (CoA) documents from bulk chemical vendors often rely on simple 1H-NMR or HPLC-UV, which may fail to resolve the N-regioisomers or quantify the hydrolyzed des-THP impurity accurately.

This guide compares the use of Commercial Technical Grade materials against a Fully Qualified Reference Standard (qNMR-certified) . We demonstrate that relying on technical grade material as a standard introduces a propagated error of 2–5% in potency assays, whereas a qNMR-qualified standard reduces this uncertainty to <0.5%.[1]

Comparative Analysis: Technical Grade vs. Qualified Standard

The following table contrasts the performance and reliability of using a standard commercial reagent versus a material qualified via the Orthogonal Characterization Protocol (described in Section 3).

Table 1: Performance Matrix of Reference Standard Types
FeatureCommercial Technical Grade (Alternative)Qualified Reference Standard (Recommended)Impact on Data
Purity Assignment Area% (HPLC-UV @ 254 nm)Weight% (qNMR + Mass Balance)Area% overestimates purity by ignoring non-chromophoric impurities (salts, water).
Isomeric Specificity Often undefined; assumes single isomer.[1]Confirmed via 2D-NOESY & 13C-HMBC.[1]Critical: Prevents misidentification of the biologically inactive N2-isomer.
Water/Solvent Content "Loss on Drying" (imprecise).[1]Karl Fischer (KF) + GC-Headspace.[1]Technical grades often contain 1-3% occluded solvent, skewing molarity calculations.[1]
Traceability Vendor Batch ID (Internal).SI-Traceable (via NIST SRM Internal Std).[1]Required for GMP/GLP regulatory submissions.[1]
Assay Uncertainty ± 2.0% to 5.0%± 0.3% to 0.6%High uncertainty in Tech Grade propagates to all downstream biological assays.[1]

The "Regioisomer Trap": Mechanistic Validation

The most frequent failure mode in analyzing this intermediate is the inability to distinguish the correct N1-alkylated product from the N2-isomer.

Visualization: Regioisomer Determination Logic

The following flowchart illustrates the logical pathway to unequivocally assign the structure using NMR, distinguishing the desired product from its isomer.

RegioisomerLogic Start Sample: this compound HNMR 1H-NMR (1D) Start->HNMR Dissolve in DMSO-d6 NOESY 2D-NOESY Experiment HNMR->NOESY Assign Pyrazole Protons (C3-H vs C5-H) Decision Observe NOE between N-CH2 protons and Pyrazole C5-H? NOESY->Decision IsomerN1 Confirmed N1-Isomer (Correct Structure) Decision->IsomerN1 Strong NOE (Spatial Proximity) IsomerN2 Confirmed N2-Isomer (Impurity) Decision->IsomerN2 No NOE / Weak NOE (Distance > 5Å)

Caption: Workflow for distinguishing N1 vs N2 regioisomers. The N-methylene group is spatially close to C5-H in the N1 isomer, creating a distinct Nuclear Overhauser Effect (NOE).

Experimental Protocols

To establish a Qualified Reference Standard , you must perform the following two protocols. This creates a self-validating system where qNMR provides the absolute assay (potency) and HPLC provides the impurity profile.

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Objective: Determine the absolute weight % purity independent of extinction coefficients.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM 350b) or Dimethyl Sulfone (DMSO2).[1]

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyrazole protons (~7.5 - 8.0 ppm) and the THP/linker protons (1.5 - 5.5 ppm).

  • Sample Preparation:

    • Weigh 20.0 mg (±0.01 mg) of the Pyrazole Sample (

      
      ) into a vial.
      
    • Weigh 15.0 mg (±0.01 mg) of the Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 1.0 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): ≥ 60 seconds (must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for S/N > 400).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.
Protocol B: Impurity Profiling via HPLC-UV[4]

Objective: Detect structurally related impurities (e.g., des-bromo, hydrolyzed THP) that qNMR might miss if signals overlap.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 230 nm (Pyrazoles have low absorbance at 254 nm; 230 nm captures the ring absorption better).[1]

  • System Suitability Requirement: Resolution (

    
    ) between the main peak and the nearest regioisomer impurity must be > 1.5.
    

References

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1][2][3] USP-NF.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link

  • Foces-Foces, C., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. Link

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with practical, field-proven insights to offer a comprehensive disposal framework for researchers, scientists, and drug development professionals.

Core Principles of Disposal: Hazard-Based Assessment

Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative risk assessment can be constructed by evaluating structurally similar brominated pyrazole compounds. These analogues consistently exhibit characteristics that necessitate their classification as hazardous waste.

The core structure combines a pyrazole ring, a reactive bromine atom, and an oxane moiety. Pyrazole derivatives are known for their biological activity, and organobromine compounds can be toxic and environmentally persistent.[1][2][3] Therefore, the disposal protocol must be designed to mitigate these potential risks.

Inferred Hazard Profile

Based on data from analogous compounds like 4-Bromo-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole, the following hazard classifications are anticipated.[4][5][6]

Hazard ClassGHS Hazard CodeDescriptionCausality and Scientific Insight
Skin Corrosion/IrritationH315Causes skin irritation.The electrophilic nature of the pyrazole ring, enhanced by the bromine atom, can lead to reactions with skin proteins and lipids, causing irritation.
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage/irritation.Similar to skin irritation, the compound can cause significant damage to the sensitive tissues of the eyes. The potential for serious, irreversible damage necessitates robust eye protection.
Specific Target Organ ToxicityH335May cause respiratory irritation.If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of therespiratory tract.

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react violently with the pyrazole moiety.[4][7]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure during handling and disposal operations. These recommendations are aligned with the Occupational Safety and Health Administration (OSHA) standards for handling hazardous materials.[8][9]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[6]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes, dust, or aerosols entering the eyes.[4]
Body Protection A buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a chemical fume hood.To prevent inhalation of any dust or vapors.[10] For spills outside a hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal and Decontamination Protocol

Disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department as hazardous waste.[11][12] Direct disposal into standard trash or down the sewer is strictly prohibited by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Waste Segregation and Containerization

Proper segregation at the point of generation—the "Satellite Accumulation Area" (SAA)—is the most critical step in the disposal workflow.[11][12]

  • Characterize the Waste: All forms of this compound waste (un-used solid, contaminated labware, solutions) must be classified as Hazardous Chemical Waste .

  • Select an Appropriate Container:

    • Use a container that is in good condition, free of damage, and compatible with the chemical.[11] For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

    • For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container. Ensure compatibility; for instance, do not store acidic waste in metal containers.[14]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[11] Do not leave funnels in open containers.[11]

Hazardous Waste Labeling

Accurate labeling is a legal requirement and is essential for safe handling by EHS personnel.[12]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]

  • List all constituents and their approximate percentages, including solvents.

  • Indicate the specific hazards (e.g., "Irritant," "Toxic").

Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where waste is collected.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Segregation: Store the waste container in a designated area, segregated from incompatible materials like strong oxidizers, using physical barriers and secondary containment.[13][15]

  • Accumulation Limits: Do not exceed 55 gallons of total hazardous waste in your SAA.[12] Once a container is 90% full, submit a request for pickup.[11]

Arranging for Final Disposal
  • Contact EHS: When your waste container is nearly full, contact your institution's EHS office to schedule a waste pickup.[11]

  • Professional Disposal: EHS will transport the waste to a licensed hazardous waste disposal company.[12][14] The ultimate disposal method for brominated organic compounds is typically high-temperature incineration at a specialized facility equipped with emission control systems to manage hazardous by-products.[16]

Decontamination and Spill Management
  • Glassware and Surfaces: Decontaminate non-disposable glassware and work surfaces by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container. Follow this with a standard wash with soap and water.

  • Small Spills: For small spills inside a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[7] Sweep the absorbed material into a designated hazardous waste container, label it, and arrange for disposal.[17][18]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G Disposal Decision Workflow for this compound start Waste Generation Point (Lab Bench / Fume Hood) waste_type Identify Waste Type start->waste_type solid Unused Reagent or Contaminated Solid (e.g., gloves, weigh paper) waste_type->solid Solid liquid Contaminated Liquid (e.g., reaction mixture, solvent rinses) waste_type->liquid Liquid glassware Contaminated Glassware (Non-disposable) waste_type->glassware Glassware container_solid Place in clearly labeled 'Solid Hazardous Waste' container (HDPE recommended). solid->container_solid container_liquid Place in clearly labeled 'Liquid Hazardous Waste' container (ensure compatibility). liquid->container_liquid decon Decontaminate in situ. glassware->decon label_waste Label container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) 3. % Composition 4. Hazard Information container_solid->label_waste store Store sealed container in secondary containment within the Satellite Accumulation Area (SAA). container_solid->store container_liquid->label_waste container_liquid->store rinse Triple rinse with appropriate solvent into liquid waste container. decon->rinse segregate Segregate from incompatible materials (e.g., strong oxidizers). store->segregate pickup Container >90% Full? store->pickup ehs Contact EHS for Waste Pickup and Disposal pickup->ehs Yes continue_work Continue Accumulation pickup->continue_work No rinse->container_liquid Collect rinsate wash Wash with soap and water. rinse->wash

Caption: Decision workflow for waste segregation and disposal.

References

  • Daniels Health. (2025).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Laboratory Waste Management Guidelines. EHS University of [Name Withheld].
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Hazardous Waste Experts.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society.
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • Palmetto Industries. (2023). OSHA Secondary Containment Requirements for Chemical Storage.
  • Fisher Scientific. Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromopyrazole.
  • ChemicalBook. (2026).
  • Chemsrc. Safety Data Sheet for 4-Bromo-1-methyl-1H-imidazole.
  • Occupational Safety and Health Administr
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 5-Bromo-1h-pyrazol-3-amine.
  • Kamel, M. M. (2015).
  • J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • National Journal of Pharmaceutical Sciences. (2021).
  • ChemicalBook. (2026). Safety Data Sheet for 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Hazmat. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Ministry for the Environment, New Zealand.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.